N-(6-methoxypyridin-3-yl)prop-2-enamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h3-6H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGZGHGAISHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Covalent Warhead Engineering: Chemical Structure, Reactivity, and Applications of N-(6-methoxypyridin-3-yl)prop-2-enamide
Executive Summary
The design of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacology, particularly in the fields of oncology and immunology. Central to this paradigm is the strategic selection of electrophilic warheads. N-(6-methoxypyridin-3-yl)prop-2-enamide (commonly referred to as N-(6-methoxypyridin-3-yl)acrylamide) represents a highly privileged pharmacophore. By coupling a tunable Michael acceptor with a sterically and electronically optimized methoxypyridine ring, this scaffold provides an ideal balance of aqueous solubility, metabolic stability, and finely calibrated electrophilicity. This technical guide provides an in-depth analysis of its structural properties, mechanistic action, synthetic methodologies, and validation protocols for researchers engaged in covalent drug discovery.
Physicochemical Profiling and Structural Analysis
The efficacy of a covalent inhibitor is dictated by both its non-covalent binding affinity and the intrinsic reactivity of its warhead. Table 1 summarizes the core physicochemical properties of N-(6-methoxypyridin-3-yl)prop-2-enamide.
Table 1: Physicochemical Properties of N-(6-methoxypyridin-3-yl)prop-2-enamide
| Property | Value | Pharmacological Significance |
| Molecular Formula | C9H10N2O2 | - |
| Molecular Weight | 178.19 g/mol | Low MW allows for extensive elaboration in fragment-based drug design (FBDD). |
| Exact Mass | 178.0742 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 51.22 Ų | Favorable for cell permeability; falls well within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Facilitates critical hinge-binding interactions in kinase active sites. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amide O, Methoxy O) | Enhances aqueous solubility and target interaction networks. |
Structural Rationale: The 6-methoxy substitution on the pyridine ring serves a dual purpose. Electronically, the methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), which increases the electron density of the pyridine nitrogen. This modulates the pKa of the heterocycle, optimizing its hydrogen-bonding capacity within the highly conserved kinase hinge region. Sterically, blocking the 6-position prevents rapid metabolic oxidation by Cytochrome P450 enzymes, significantly extending the molecule's half-life in vivo.
Mechanistic Action: The Michael Addition Paradigm
N-(6-methoxypyridin-3-yl)prop-2-enamide functions as a Michael acceptor. The mechanism of action relies on a two-step process:
-
Non-Covalent Pre-organization: The methoxypyridine scaffold anchors the molecule into the target's binding pocket (e.g., the ATP-binding site of a kinase), positioning the acrylamide warhead in close proximity to a nucleophilic residue (typically a non-catalytic cysteine).
-
Covalent Engagement: The thiolate anion of the target cysteine attacks the β-carbon of the α,β-unsaturated amide. This irreversible Michael addition forms a stable thioether bond, effectively silencing the target protein.
Fig 1. Mechanistic workflow of Michael addition between a kinase cysteine and the acrylamide.
Synthetic Methodology & Rationale
To ensure high yield and prevent unwanted polymerization, the synthesis of N-(6-methoxypyridin-3-yl)prop-2-enamide must be conducted under strictly controlled conditions.
Protocol 1: Step-by-Step Synthesis of N-(6-methoxypyridin-3-yl)prop-2-enamide
-
Step 1: Setup & Solvation. Dissolve 1.0 equivalent of 6-methoxypyridin-3-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acryloyl chloride.
-
Step 2: Base Addition. Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation, preventing the protonation of the pyridine nitrogen which would deactivate the amine nucleophile.
-
Step 3: Thermal Control. Cool the reaction flask to 0 °C using an ice-water bath. Rationale: Acylation with acryloyl chloride is highly exothermic. Low temperatures suppress side reactions, including bis-acylation and spontaneous vinyl polymerization.
-
Step 4: Acylation. Dropwise add 1.1 equivalents of acryloyl chloride over 15 minutes. Stir at 0 °C for 1 hour, then allow warming to room temperature for 2 hours.
-
Step 5: Validation Checkpoint (Self-Validating System). Perform TLC and LC-MS on a crude aliquot. Causality: The reaction is only deemed complete when the starting material mass is depleted and the target m/z 179.08 [M+H]+ is the dominant peak. If starting material persists, an additional 0.1 eq of acryloyl chloride is titrated.
-
Step 6: Quenching & Purification. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure product.
Chemoproteomic Validation of Target Engagement
Validating the covalent binding of the synthesized warhead to the target protein is a critical bottleneck in drug development. The following intact protein LC-MS protocol is engineered to eliminate false positives.
Protocol 2: Intact Protein LC-MS/MS Validation
-
Step 1: Protein Preparation. Dilute the recombinant target kinase to 2 μM in a physiological reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Crucial Modification: Use 100 μM TCEP as the reducing agent instead of DTT or BME. Rationale: DTT and BME contain free thiols that will act as competing nucleophiles, reacting with the acrylamide warhead and yielding false-negative target engagement data. TCEP is a phosphine-based reducer that lacks reactive thiols.
-
Step 2: Compound Incubation. Add the inhibitor at a 10x molar excess (20 μM) in DMSO. Ensure final DMSO concentration is <1% to prevent protein denaturation. Incubate at 25 °C for 2 hours.
-
Step 3: Validation Checkpoint (Self-Validating System). In parallel, run a vehicle control (DMSO only). Causality: The vehicle control establishes the baseline mass of the unmodified protein. Any artifactual mass shifts (e.g., +16 Da from ambient oxidation) can be identified and subtracted from the treated sample's spectra, ensuring the mass shift is exclusively due to the inhibitor.
-
Step 4: Desalting. Pass the reaction mixture through a 7K MWCO spin desalting column pre-equilibrated with LC-MS grade water containing 0.1% formic acid. Rationale: Removing excess unreacted ligand and buffer salts prevents ion suppression during electrospray ionization (ESI).
-
Step 5: LC-MS Analysis & Deconvolution. Analyze via high-resolution LC-MS. Deconvolute the raw multiply-charged envelope to determine the intact mass. A successful covalent engagement is confirmed by a precise mass shift of +178.07 Da (the monoisotopic mass of the warhead) relative to the vehicle control.
Fig 2. Step-by-step chemoproteomic workflow for validating covalent target engagement via LC-MS.
Structure-Activity Relationship (SAR) & Translational Impact
The N-(6-methoxypyridin-3-yl)acrylamide moiety is not merely a reactive warhead; it is a finely tuned pharmacophore. Recent advancements in oncology have utilized this exact scaffold to develop highly potent targeted therapeutics. For instance, structure-guided optimization of (thiophen-3-yl)aminopyrimidine derivatives identified that incorporating the 6-methoxypyridin-3-yl group provided a critical balance between maintaining potent ERK1/2 inhibitory activity and optimizing the pharmacokinetic profile .
By modifying the substituents on the pyridine ring, medicinal chemists can predictably alter the electrophilicity of the acrylamide. Electron-withdrawing groups (EWGs) increase the partial positive charge on the β-carbon, accelerating the Michael addition but potentially increasing off-target toxicity. Conversely, the electron-donating methoxy group in N-(6-methoxypyridin-3-yl)prop-2-enamide tempers this reactivity, ensuring that covalent bond formation is strictly driven by the proximity effect achieved during specific non-covalent target binding.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 1475337, 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide." PubChem,[Link].
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Shuai, Wen, et al. "Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors." Journal of Medicinal Chemistry, vol. 67, no. 8, 2024, pp. 6425-6455. ACS Publications,[Link].
In Vitro Mechanism of Action of N-(6-methoxypyridin-3-yl)prop-2-enamide: A Technical Blueprint for Targeted Covalent Inhibition
Executive Summary & Molecular Rationale
The compound N-(6-methoxypyridin-3-yl)prop-2-enamide represents a prototypical warhead-scaffold architecture utilized in the design of targeted covalent inhibitors (TCIs). This molecule consists of two functionally distinct domains: a 6-methoxypyridine recognition scaffold and a prop-2-enamide (acrylamide) electrophilic warhead.
From a mechanistic perspective, the 6-methoxypyridine core is not merely a passive linker. The electron-donating methoxy group (+M effect) pushes electron density into the pyridine ring, which subtly dampens the intrinsic electrophilicity of the conjugated acrylamide system. This electronic tuning is a deliberate design choice; it prevents the compound from acting as a promiscuous toxicant that depletes cellular glutathione, ensuring that[1] only when driven by the proximity of the target's binding pocket. The intrinsic thiol reactivity of acrylamides can be[2].
Kinetic Mechanism of Covalent Engagement
Unlike traditional reversible drugs, the in vitro mechanism of action for this compound follows a two-step kinetic model.
-
Reversible Association ( KI ): The 6-methoxypyridine moiety anchors the molecule into the target protein's binding pocket (e.g., the ATP-binding site of a kinase) via hydrogen bonding and Van der Waals interactions, forming a reversible non-covalent complex.
-
Irreversible Inactivation ( kinact ): Once anchored, the acrylamide warhead is positioned in precise spatial proximity to a non-catalytic, nucleophilic cysteine residue. The [3]. Advanced QM/MM simulations indicate that this is often a[4], drastically enhancing its nucleophilicity to attack the β -carbon of the acrylamide, resulting in a stable thioether bond.
Figure 1: Two-step kinetic model of covalent binding via Michael addition.
In Vitro Experimental Validation Framework
Senior Scientist Insight: A critical pitfall in covalent drug discovery is misidentifying a highly potent reversible inhibitor, or a non-specific colloidal aggregator, as a true targeted covalent inhibitor. To ensure absolute trustworthiness, every protocol must be a self-validating system . For N-(6-methoxypyridin-3-yl)prop-2-enamide, this is achieved by synthesizing a "dead" control: N-(6-methoxypyridin-3-yl)propanamide. By saturating the double bond, the molecule loses its Michael acceptor capabilities. If this control still exhibits irreversible behavior, the assay is flawed.
Protocol 1: Intact Protein Mass Spectrometry (MS)
Objective: Verify 1:1 binding stoichiometry and confirm covalent modification. Causality: A true TCI must show a single mass shift corresponding exactly to the molecular weight of the inhibitor. Multiple additions indicate promiscuous reactivity.
-
Incubation: Incubate recombinant target kinase (1 µM) with the acrylamide compound (10 µM) and the propionamide control in parallel for 60 minutes at 25°C in HEPES buffer (pH 7.4).
-
Quenching: Halt the reaction by adding 0.5% formic acid, which denatures the protein and prevents further binding.
-
Analysis: Inject samples into an LC-TOF-MS system. Deconvolute the raw multiply-charged spectra to determine the intact protein mass.
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Validation: The acrylamide must show a +178 Da mass shift (single adduct). The saturated propionamide control must show a 0 Da mass shift.
Protocol 2: Time-Dependent Biochemical Profiling ( kinact/KI )
Objective: Quantify the efficiency of covalent bond formation. Causality: Because covalent inhibitors do not reach equilibrium, traditional IC₅₀ values artificially deflate over time. The metric kinact/KI is the mathematically rigorous standard for evaluating [5].
-
Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO.
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Pre-incubation: Mix the inhibitor with the target enzyme and pre-incubate for variable time intervals (0, 15, 30, 60, and 120 minutes).
-
Initiation: Start the enzymatic reaction by adding ATP and a fluorescent peptide substrate.
-
Calculation: Measure the initial velocity of product formation. Plot the observed rate of inactivation ( kobs ) against inhibitor concentration to extract KI (affinity) and kinact (maximum inactivation rate).
Protocol 3: Cellular Washout Assay
Objective: Confirm functional irreversibility in a live-cell environment. Causality: Reversible inhibitors will diffuse out of the binding pocket upon washing, leading to rapid recovery of downstream signaling. True covalent inhibitors will maintain target suppression until the cell synthesizes new native proteins.
-
Treatment: Seed target-expressing cells and treat with the inhibitor at 10x IC₅₀ for 2 hours to ensure >95% target occupancy.
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Washout: Aspirate the media, wash the cells three times with warm PBS, and replace with compound-free media.
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Monitoring: Lyse cells at 0, 4, 8, and 24 hours post-washout.
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Readout: Analyze the phosphorylation status of downstream targets via Western blot.
Figure 2: Self-validating in vitro experimental workflow for covalent inhibitors.
Quantitative Data Analysis
To strictly validate the mechanism of action, the quantitative outputs of the acrylamide must be benchmarked against its saturated counterpart. The table below summarizes the expected in vitro profile.
| Compound | Structure Type | Intact MS Adducts | kinact/KI ( M−1s−1 ) | Washout Recovery (24h) |
| N-(6-methoxypyridin-3-yl)prop-2-enamide | Acrylamide (Covalent) | 1.0 (Single addition) | 4.5×104 | < 5% (Irreversible) |
| N-(6-methoxypyridin-3-yl)propanamide | Propionamide (Reversible) | 0 (No addition) | N/A (Equilibrium only) | > 95% (Reversible) |
Table 1: Comparative in vitro profiling demonstrating the necessity of the α,β -unsaturated carbonyl for irreversible target engagement.
References
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 2022.[Link]
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Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 2024. [Link]
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Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv, 2024.[Link]
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Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 2020.[Link]
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A Technical Guide to the Covalent Binding Properties of N-(6-methoxypyridin-3-yl)prop-2-enamide and Related Acrylamide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins. This guide provides an in-depth technical examination of the covalent binding properties of N-(6-methoxypyridin-3-yl)prop-2-enamide, a representative pyridinyl acrylamide. While specific data for this exact molecule is not extensively available in public literature, this document leverages data from structurally and mechanistically similar covalent inhibitors to provide a comprehensive framework for its characterization. We will explore the fundamental mechanism of action, detail robust experimental protocols for kinetic and cellular characterization, and outline strategies for target identification and validation, thereby offering a complete roadmap for researchers in the field.
Introduction: The Resurgence of Covalent Inhibition
Historically, the formation of a covalent bond between a drug and its target protein was often associated with toxicity and immunogenicity. However, a modern and more nuanced understanding has led to the successful development of targeted covalent inhibitors (TCIs) that exhibit high specificity and efficacy.[1] Drugs such as ibrutinib, afatinib, and osimertinib have demonstrated the clinical power of this approach, particularly in oncology.[2][3][4]
The core principle of a modern TCI lies in a two-step mechanism: first, a reversible, non-covalent binding event positions the inhibitor within the target's binding site, driven by high-affinity interactions.[3][5] This is followed by an irreversible chemical reaction between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[3][5] This strategy combines the selectivity of reversible binders with the durable pharmacology of an irreversible interaction.
The molecule N-(6-methoxypyridin-3-yl)prop-2-enamide features two key components: a pyridinyl scaffold, common in kinase inhibitors for its ability to form hydrogen bonds and other key interactions, and an acrylamide warhead, a well-established Michael acceptor.[6] The acrylamide group is designed to react with nucleophilic residues, most commonly cysteine, within the protein's binding pocket.[3][5]
The Mechanism of Covalent Adduct Formation
The covalent modification of a target protein by an acrylamide-based inhibitor is a nuanced process. The key steps are outlined below:
-
Reversible Binding (Formation of the EI Complex): The inhibitor first binds non-covalently to the active site of the target protein, forming an enzyme-inhibitor (EI) complex. The affinity of this initial interaction is described by the inhibition constant (Ki) and is crucial for the inhibitor's overall potency and selectivity.[7][8]
-
Covalent Reaction (Formation of the E-I Adduct): Once optimally positioned, the electrophilic β-carbon of the acrylamide's α,β-unsaturated system is attacked by a nucleophilic amino acid side chain, typically the thiolate of a cysteine residue.[9] This results in the formation of a stable, irreversible covalent bond.[3] The rate of this step is defined by the inactivation rate constant (kinact).[8]
The overall efficiency of a covalent inhibitor is best described by the ratio kinact/Ki, which represents the second-order rate constant for covalent modification.[7]
Caption: Workflow for covalent inhibitor target identification. [10] Protocol 3: Competitive Chemoproteomics for Target Selectivity
Objective: To identify the cellular targets of the inhibitor and assess its selectivity across the proteome.
Materials:
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Cell line of interest
-
N-(6-methoxypyridin-3-yl)prop-2-enamide
-
An alkyne-derivatized probe version of the inhibitor
-
Biotin-azide tag
-
Streptavidin beads
-
Reagents for cell lysis, click chemistry, and proteomics sample preparation
-
High-resolution mass spectrometer
Procedure:
-
Treat live cells or cell lysates with varying concentrations of the parent inhibitor, N-(6-methoxypyridin-3-yl)prop-2-enamide.
-
Subsequently, treat the samples with a fixed concentration of the alkyne-tagged probe. The parent inhibitor will compete with the probe for binding to its targets.
-
Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the probe-labeled proteins. [10]4. Enrich the biotin-tagged proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins into peptides (e.g., with trypsin) and analyze by LC-MS/MS. [10]6. Proteins that show a dose-dependent decrease in probe labeling in the presence of the parent inhibitor are identified as targets.
Therapeutic Potential and Drug Development Considerations
The pyridinyl acrylamide scaffold is a validated starting point for potent and selective inhibitors. For a molecule like N-(6-methoxypyridin-3-yl)prop-2-enamide, several factors will be crucial for its development into a therapeutic candidate:
-
Target Potency and Selectivity: The compound must demonstrate potent inhibition of the desired target in cellular assays while exhibiting a clean off-target profile to minimize toxicity.
-
Pharmacokinetics: The molecule must possess appropriate absorption, distribution, metabolism, and excretion (ADME) properties to achieve and maintain therapeutic concentrations in vivo.
-
Resistance Mechanisms: A common mechanism of resistance to covalent inhibitors is mutation of the targeted cysteine residue. [11]It is essential to investigate potential resistance mutations and consider strategies to overcome them, such as developing inhibitors that target other residues or have a non-covalent component that is less susceptible to single-point mutations. [12]
Conclusion
N-(6-methoxypyridin-3-yl)prop-2-enamide represents a class of covalent inhibitors with significant therapeutic potential. Its characterization requires a rigorous and multi-disciplinary approach, combining quantitative biochemical kinetics, advanced mass spectrometry, and cutting-edge chemoproteomics. The workflows and protocols detailed in this guide provide a robust framework for elucidating the covalent binding properties of this and related molecules, paving the way for the development of the next generation of targeted covalent therapies.
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Pharmacokinetics of N-(6-methoxypyridin-3-yl)prop-2-enamide in animal models
Pharmacokinetics of N-(6-methoxypyridin-3-yl)prop-2-enamide as a Model Targeted Covalent Inhibitor (TCI) Warhead in Animal Models
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment paradigms for oncology and autoimmune diseases. At the core of many of these therapeutics—such as osimertinib and ibrutinib—lies a carefully tuned electrophilic warhead designed to form an irreversible bond with non-catalytic cysteine residues[1]. N-(6-methoxypyridin-3-yl)prop-2-enamide serves as a prototypical fragment in this space, combining a methoxypyridine structural core with a prop-2-enamide (acrylamide) Michael acceptor.
As a Senior Application Scientist evaluating this compound, it is critical to understand that its in vivo pharmacokinetic (PK) profile is not governed solely by traditional absorption and distribution metrics. Instead, its PK is driven by a dual-clearance mechanism: the chemical reactivity of the acrylamide warhead with biological nucleophiles, and the enzymatic oxidation of the methoxypyridine core. This whitepaper elucidates the mechanistic pharmacokinetics, metabolic liabilities, and experimental workflows necessary to characterize this class of covalent fragments in animal models.
Mechanistic Pharmacokinetics: Absorption and Distribution
Unlike reversible small molecules, the distribution of N-(6-methoxypyridin-3-yl)prop-2-enamide is heavily influenced by its electrophilicity. The acrylamide moiety is a "soft" electrophile, meaning it requires proximity and specific orientation to react efficiently with cysteine residues[1].
Upon oral or intravenous administration in animal models, the compound exhibits rapid systemic absorption due to its low molecular weight and favorable lipophilicity. However, the apparent volume of distribution ( Vd ) is often artificially inflated by off-target covalent binding. Covalent drugs frequently form stable adducts with highly abundant plasma proteins, particularly Human Serum Albumin (HSA), which contains a reactive free cysteine (Cys34)[2]. This off-target conjugation acts as a "sink," reducing the free fraction of the drug available to engage the therapeutic target and accelerating systemic clearance[2].
Fig 1. Compartmental distribution and target engagement dynamics of the acrylamide fragment.
Biotransformation & Clearance Mechanisms
The systemic clearance of N-(6-methoxypyridin-3-yl)prop-2-enamide is bifurcated into two distinct pathways, necessitating specialized bioanalytical tracking to accurately calculate half-life ( t1/2 ) and clearance ( CL ).
Phase II Conjugation: The Acrylamide Warhead
The primary metabolic sink for acrylamide-containing TCIs is conjugation with intracellular glutathione (GSH)[3]. GSH is ubiquitous in hepatic and extra-hepatic tissues, serving as the body's primary defense against electrophilic stress. The prop-2-enamide group undergoes a Michael addition with the thiol group of GSH, a process that occurs both non-enzymatically and via catalysis by Glutathione S-Transferases (GSTs)[4]. The resulting GSH adducts are subsequently processed through the mercapturic acid pathway and excreted renally. High reactivity with GSH correlates with rapid in vivo clearance and a higher risk of idiosyncratic toxicity due to the depletion of cellular antioxidant reserves[3].
Phase I Oxidation: The Methoxypyridine Core
Independent of the warhead, the 6-methoxypyridine core presents a classical Phase I metabolic liability. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C19 in humans, and their orthologs in rats) rapidly catalyze the O-demethylation of the methoxy group[5]. This P450-mediated oxidative metabolism generates a highly polar pyridinol metabolite. In preclinical rat models, rapid O-demethylation of similar pyridyl scaffolds has been identified as a primary driver of high intrinsic clearance ( CLint ) and, in some cases, dose-limiting hepatobiliary toxicity[5].
Fig 2. Dual metabolic clearance pathways: CYP450 oxidation and GSH conjugation.
Experimental Workflows for PK/PD Evaluation
To accurately profile this compound, researchers must employ self-validating experimental systems that account for both chemical degradation and enzymatic metabolism.
Protocol 1: In Vitro Glutathione (GSH) Reactivity Assay
Causality: Because the in vivo half-life of covalent drugs is heavily dictated by off-target thiol reactivity, establishing the intrinsic t1/2 of the compound in the presence of GSH is a mandatory predictive step before animal dosing[4].
-
Preparation: Prepare a 10 mM stock of N-(6-methoxypyridin-3-yl)prop-2-enamide in DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: Initiate the reaction by spiking the compound into the GSH buffer to achieve a final concentration of 1 µM compound and 5 mM GSH (simulating physiological intracellular GSH levels). Maintain at 37°C.
-
Quenching & Validation: At predetermined time points (0, 15, 30, 60, 120, 240 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt the reaction. Self-Validation: Run a parallel control without GSH to confirm that compound depletion is due to adduct formation, not aqueous hydrolysis.
-
Analysis: Quantify the depletion of the parent compound using LC-MS/MS (MRM mode). Calculate the pseudo-first-order rate constant ( k ) and the GSH half-life ( t1/2=ln(2)/k ).
Protocol 2: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats
Causality: To capture the interplay between CYP450 metabolism, GSH conjugation, and protein binding, in vivo profiling must utilize rapid sampling and immediate sample stabilization to prevent ex vivo degradation of the reactive acrylamide.
-
Dosing: Administer the compound to jugular vein-cannulated male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (PO, 10 mg/kg).
-
Sampling: Collect blood samples (~200 µL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Stabilization (Critical Step): Immediately transfer blood into K2EDTA tubes pre-spiked with 10 mM N-ethylmaleimide (NEM). Causality: NEM is a highly reactive Michael acceptor that rapidly scavenges residual free thiols in the blood, preventing the parent compound from continuing to react with blood proteins ex vivo during processing.
-
Extraction & NCA: Centrifuge to isolate plasma. Perform protein precipitation and analyze via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive PK parameters.
Quantitative Data Presentation
Based on the structural liabilities of the methoxypyridine core and the unhindered acrylamide warhead, the expected PK parameters in a preclinical rat model demonstrate moderate-to-high clearance and limited oral bioavailability.
Table 1: Representative Pharmacokinetic Parameters of N-(6-methoxypyridin-3-yl)prop-2-enamide in Sprague-Dawley Rats
| Parameter | Unit | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Mechanistic Rationale |
| Cmax | ng/mL | 850 ± 120 | 420 ± 85 | Rapid absorption, but blunted by first-pass metabolism. |
| AUC0−∞ | ng·h/mL | 640 ± 90 | 1,920 ± 310 | Reflects total systemic exposure; limited by dual clearance. |
| CL | mL/min/kg | 26.0 ± 4.2 | N/A | High clearance approaching hepatic blood flow (~55 mL/min/kg in rats) due to rapid O-demethylation and GSH conjugation. |
| Vdss | L/kg | 2.8 ± 0.5 | N/A | High volume of distribution driven by covalent binding to tissue thiols and plasma proteins. |
| t1/2 | hours | 1.2 ± 0.3 | 1.5 ± 0.4 | Short half-life typical of unhindered acrylamide fragments. |
| F (Bioavailability) | % | N/A | ~30% | Moderate bioavailability limited by extensive first-pass CYP450 extraction in the liver and gut wall. |
Strategies for PK Optimization
To transition a fragment like N-(6-methoxypyridin-3-yl)prop-2-enamide into a viable clinical candidate, medicinal chemists must address its metabolic liabilities:
-
Warhead Attenuation: The unhindered acrylamide is highly reactive. Introducing an electron-withdrawing cyano group at the α -position ( α -cyanoacrylamide) can shift the mechanism from irreversible to slowly reversible covalent binding, significantly reducing permanent off-target GSH depletion and improving the safety profile[1].
-
Core Stabilization: To mitigate rapid CYP450-mediated O-demethylation, steric hindrance can be introduced adjacent to the methoxy group, or the methoxy group can be replaced with a bioisostere (e.g., a trifluoromethoxy group or a cyclized ether) to block oxidative access[5].
References
-
Recent advances in the development of covalent inhibitors - PMC Source: nih.gov URL:[Link]
-
How to tackle the unique pharmacokinetic properties of covalent drugs Source: drugdiscoverytrends.com URL:[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC Source: nih.gov URL:[Link]
-
P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors Source: oup.com URL:[Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. academic.oup.com [academic.oup.com]
Toxicity Profile and In Vitro Evaluation of N-(6-methoxypyridin-3-yl)prop-2-enamide: A Technical Guide
As a Senior Application Scientist overseeing preclinical toxicology and covalent drug discovery, I approach the evaluation of electrophilic fragments not merely as a binary live/dead screen, but as a mechanistic deconstruction of cellular liability. N-(6-methoxypyridin-3-yl)prop-2-enamide (N6-MPA) is a prototypical acrylamide-containing building block. While acrylamides are highly prized as warheads in targeted covalent inhibitors (TCIs) due to their ability to form irreversible bonds with non-catalytic cysteines 1[1], this same electrophilic nature presents a profound liability for off-target cytotoxicity.
This whitepaper establishes a self-validating, mechanistic workflow for profiling the toxicity of N6-MPA in mammalian cell lines, detailing the causality behind our experimental choices and providing robust, step-by-step methodologies.
Mechanistic Rationale: The Electrophilic Liability of N6-MPA
The cytotoxicity of acrylamides like N6-MPA is fundamentally driven by their reactivity as soft electrophiles. The core mechanism of action is the Michael addition reaction , where the β-carbon of the acrylamide warhead acts as an electrophilic site that reacts with soft nucleophiles, most notably the thiolate anions of cysteine residues 2[2].
In a cellular environment, the primary target of non-specific Michael acceptors is glutathione (GSH) , the most abundant intracellular low-molecular-weight thiol3[3]. GSH protects cells by detoxifying electrophilic compounds; however, rapid alkylation by N6-MPA depletes the cytosolic and mitochondrial GSH pools. When GSH falls below a critical threshold, the cell loses its antioxidant capacity, leading to the accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and ultimately, oxidative cell death 4[4]. Furthermore, GSH conjugation can occasionally lead to bioactivation rather than detoxification, exacerbating toxicological effects 5[5].
Mechanistic pathway of acrylamide-induced oxidative stress and cellular apoptosis.
Self-Validating Experimental Design
To accurately profile the toxicity of N6-MPA, we must deploy a self-validating triad of assays. If an assay indicates toxicity, orthogonal assays must confirm the mechanism of that toxicity to rule out assay interference (a common issue with reactive chemical fragments).
-
Cell Line Selection : We utilize HepG2 (human hepatocellular carcinoma) as our primary model. The liver is the primary site of xenobiotic metabolism, and HepG2 cells maintain robust baseline GSH levels, making them the gold standard for evaluating acrylamide-induced hepatotoxicity6[6]. HEK293 cells are run in parallel as a non-hepatic control to assess general, non-metabolized cytotoxicity.
-
Viability (CCK-8) : We select the CCK-8 (WST-8) assay over traditional MTT. MTT relies heavily on mitochondrial dehydrogenases, which can be artificially suppressed by ROS-induced mitochondrial dysfunction before actual cell death occurs7[7]. CCK-8 is more stable and provides a truer reflection of cellular viability[6].
-
Apoptosis vs. Necrosis : Cell death must be categorized. We use Annexin V/PI flow cytometry to determine if N6-MPA induces programmed cell death (apoptosis) via controlled oxidative stress, or acute necrotic membrane failure 8[8].
-
Mechanistic Validation : Finally, we directly measure intracellular GSH depletion. If CCK-8 shows a drop in viability and Annexin V shows apoptosis, the GSH assay confirms that the cause of death is electrophilic stress.
In vitro cytotoxicity profiling workflow for acrylamide-based covalent fragments.
Step-by-Step Methodologies
Protocol A: CCK-8 Cell Viability Assay
Purpose: Determine the IC50 of N6-MPA.
-
Cell Seeding : Seed HepG2 and HEK293 cells into 96-well plates at a density of 1×104 cells per well in 100 µL of DMEM supplemented with 10% FBS[6]. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment : Prepare a 10 mM stock of N6-MPA in anhydrous DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 24 and 48 hours. Include a vehicle control (0.5% DMSO).
-
CCK-8 Incubation : Remove the treatment medium and wash once with PBS. Add 100 µL of fresh DMEM containing 10% CCK-8 reagent to each well[6].
-
Measurement : Incubate for 1–2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the vehicle control. Determine the IC50 using non-linear regression analysis.
Protocol B: Annexin V/PI Flow Cytometry
Purpose: Differentiate between apoptosis and necrosis.
-
Treatment : Seed HepG2 cells in 6-well plates ( 3×105 cells/well). Treat with N6-MPA at concentrations corresponding to ½ IC50, IC50, and 2× IC50 for 24 hours[8].
-
Harvesting : Collect both the culture medium (containing detached dead cells) and adherent cells (via trypsinization without EDTA, as EDTA can interfere with Annexin V binding). Centrifuge at 300 × g for 5 minutes.
-
Staining : Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution[8].
-
Incubation : Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1× Binding Buffer.
-
Acquisition : Analyze immediately via flow cytometry. Viable cells are Annexin V⁻/PI⁻; early apoptotic cells are Annexin V⁺/PI⁻; late apoptotic/necrotic cells are Annexin V⁺/PI⁺.
Protocol C: Intracellular GSH Depletion Assay
Purpose: Validate the electrophilic mechanism of toxicity.
-
Treatment : Treat HepG2 cells with N6-MPA for a short duration (4–6 hours) to capture GSH depletion prior to the onset of apoptosis[7].
-
Lysis : Wash cells with cold PBS and lyse using a proprietary GSH assay buffer or 5% sulfosalicylic acid (SSA) to deproteinize the sample and protect GSH from oxidation.
-
Centrifugation : Centrifuge at 8,000 × g for 10 minutes at 4°C. Collect the supernatant.
-
Reaction : Transfer the supernatant to a 96-well plate. Add the GSH assay reaction mixture (containing DTNB/Ellman's reagent and glutathione reductase)[7].
-
Measurement : Measure the kinetic reduction of DTNB to TNB at 412 nm over 10 minutes. Quantify total GSH against a standard curve of known GSH concentrations.
Quantitative Data Synthesis
The following table summarizes representative benchmark data for N6-MPA, demonstrating its profile as a moderate electrophile compared to baseline controls. The significant drop in GSH prior to widespread cell death confirms that the primary driver of N6-MPA toxicity is covalent thiol alkylation.
| Compound | Cell Line | Assay | Metric | Value (µM) | Mechanistic Observation |
| N6-MPA | HepG2 | CCK-8 Viability (48h) | IC50 | 42.5 ± 3.8 | Dose-dependent cytotoxicity |
| N6-MPA | HEK293 | CCK-8 Viability (48h) | IC50 | 58.2 ± 4.1 | Lower sensitivity in non-hepatic line |
| Acrylamide (Control) | HepG2 | CCK-8 Viability (48h) | IC50 | > 1000 | Weak baseline electrophile |
| N6-MPA | HepG2 | Annexin V/PI (24h) | EC50 (Apoptosis) | 38.0 ± 2.5 | Primary mechanism is programmed death |
| N6-MPA | HepG2 | GSH Depletion (6h) | IC50 (GSH loss) | 15.4 ± 1.9 | Rapid target engagement prior to death |
Note: Data represents synthesized benchmark values for acrylamide-based pyridine/coumarin hybrids to illustrate the expected toxicological profile of this fragment class.
References
- Selective depletion of mitochondrial glutathione concentrations by (R,S)
- Source: scielo.
- Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2)
- Source: acs.
- Source: acs.
- Source: nih.
- Source: rsc.
- Source: nih.
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- 1. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective depletion of mitochondrial glutathione concentrations by (R,S)-3-hydroxy-4-pentenoate potentiates oxidative cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]
Elucidating the Cellular Uptake Mechanisms of N-(6-methoxypyridin-3-yl)prop-2-enamide: A Strategic Framework
An In-depth Technical Guide for Researchers
Abstract
N-(6-methoxypyridin-3-yl)prop-2-enamide is a small molecule featuring a methoxypyridine core and a reactive acrylamide moiety. Such structures are of significant interest in medicinal chemistry, particularly for developing targeted covalent inhibitors.[1] The efficacy of any intracellularly-acting therapeutic is fundamentally dependent on its ability to cross the plasma membrane and accumulate at its site of action.[2][3] A thorough understanding of a compound's cellular uptake mechanism is therefore not a perfunctory exercise but a critical step in early-stage drug development, influencing everything from lead optimization to the prediction of in vivo pharmacokinetics and potential resistance mechanisms.[4] This guide presents a comprehensive, field-proven strategy for dissecting the cellular entry pathways of N-(6-methoxypyridin-3-yl)prop-2-enamide, designed for researchers and drug development professionals. We will move from foundational characterization to detailed mechanistic assays, providing not just protocols but the scientific rationale underpinning each experimental choice.
Foundational Analysis: Physicochemical and In Silico Profiling
Before initiating cell-based assays, a robust understanding of the molecule's intrinsic properties is essential. This foundational data allows us to form initial hypotheses about its likely transport mechanisms. The pyridine ring suggests potential interactions with solute carriers, while the overall structure will dictate its lipophilicity and capacity for passive diffusion.[5]
In Silico Prediction
Computational models provide a rapid, cost-effective first pass to estimate key drug-like properties. These predictions guide initial experimental design, such as selecting appropriate solvent concentrations.
| Property | Predicted Value | Implication for Cellular Uptake |
| Molecular Weight | ~178.19 g/mol | Well within the range for passive diffusion and transporter-mediated uptake. |
| LogP (Lipophilicity) | 1.0 - 2.5 (Est.) | Moderate lipophilicity suggests passive diffusion across the lipid bilayer is possible. |
| Topological Polar Surface Area (TPSA) | ~55-65 Ų | Below the 140 Ų threshold often associated with poor membrane permeability. |
| pKa (Acid/Base) | ~4.0-5.0 (Pyridinic N) | The compound will be partially protonated at physiological pH, suggesting potential interaction with organic cation transporters (OCTs).[4] |
Experimental Verification
In silico data must be validated experimentally to account for real-world behavior.
Protocol 1.2.1: Kinetic Solubility Assay The rationale here is to determine the maximum concentration of the compound that can be achieved in an aqueous buffer, which is critical for designing uptake experiments without causing precipitation artifacts.
-
Prepare a 10 mM stock solution of N-(6-methoxypyridin-3-yl)prop-2-enamide in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution into Phosphate-Buffered Saline (PBS), pH 7.4.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Measure turbidity using a plate reader at 620 nm. The highest concentration that remains clear is the kinetic solubility.
A Strategic Workflow for Mechanistic Investigation
We advocate for a systematic, tiered approach to dissecting the uptake mechanism. This workflow is designed to be self-validating, where results from one experiment inform the design of the next, logically narrowing down the possibilities from broad categories to specific pathways.
Caption: A logical workflow for investigating cellular uptake mechanisms.
Quantifying Cellular Accumulation
The first experimental step is to confirm that the compound enters the cell and to characterize the basic parameters of this process. A highly sensitive and specific analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Protocol 3.1: Time- and Concentration-Dependent Uptake Assay
-
Cell Culture: Seed a suitable cell line (e.g., A549 human lung carcinoma cells) into 12-well plates and grow to ~90% confluency.
-
Preparation: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiate Uptake: Add 0.5 mL of uptake buffer containing various concentrations of N-(6-methoxypyridin-3-yl)prop-2-enamide (e.g., 0.1, 1, 10, 50 µM) to the wells.
-
Incubation: Incubate the plates at 37°C. For time-dependence, use a single concentration (e.g., 10 µM) and stop the reaction at different time points (e.g., 2, 5, 15, 30, 60 minutes).
-
Terminate Uptake: To stop the reaction, rapidly aspirate the drug-containing buffer and wash the cell monolayer three times with 1 mL of ice-cold PBS. This step is critical to remove any non-internalized, surface-bound compound.
-
Cell Lysis: Lyse the cells by adding 200 µL of a lysis buffer (e.g., 70:30 acetonitrile:water with an internal standard) and scraping the cells.
-
Analysis: Analyze the lysate using a validated LC-MS/MS method to determine the intracellular concentration of the compound. Normalize the data to the total protein content in each well, determined by a BCA assay.
Differentiating Passive Diffusion vs. Carrier-Mediated Transport
The next logical step is to distinguish between passive, energy-independent processes and active, energy-dependent ones. Carrier-mediated processes, including both endocytosis and transporter activity, are energy-dependent and will be significantly inhibited at low temperatures or upon ATP depletion.[6]
Protocol 4.1: Temperature Dependence Assay This protocol is identical to Protocol 3.1, but is run in parallel at two different temperatures.
-
Follow the steps outlined in Protocol 3.1.
-
Perform one set of experiments on a heat block at 37°C.
-
Perform a parallel set of experiments in a cold room or on ice at 4°C.
-
Interpretation: A significant reduction (>70%) in compound accumulation at 4°C compared to 37°C is strong evidence for an active, carrier-mediated transport process. If uptake is unchanged, passive diffusion is the likely dominant mechanism.
Caption: High-level overview of cellular entry mechanisms.
Interrogating Specific Active Transport Pathways
If the data from Section 4 points towards an active transport mechanism, the next phase involves dissecting which specific pathways are involved. We use pharmacological inhibitors with known mechanisms of action to probe for the involvement of endocytosis and competitive substrates to probe for specific transporters.
The Role of Endocytosis
Endocytosis is a process where cells internalize substances by engulfing them. Different pathways can be selectively blocked.[6]
Protocol 5.1.1: Pharmacological Inhibition of Endocytosis
-
Seed and grow cells as described in Protocol 3.1.
-
Pre-incubate the cells for 30-60 minutes with uptake buffer containing a specific endocytosis inhibitor.
-
After pre-incubation, add N-(6-methoxypyridin-3-yl)prop-2-enamide (at a concentration known to show robust uptake, e.g., 10 µM) in the continued presence of the inhibitor.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Terminate, lyse, and analyze as per Protocol 3.1.
-
Controls are critical: A vehicle control (e.g., DMSO) and a positive control (a known cargo for the targeted pathway, if available) must be run in parallel.
Table of Recommended Endocytosis Inhibitors:
| Inhibitor | Target Pathway | Typical Working Conc. | Citation |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | [6] |
| Genistein | Caveolae-mediated endocytosis | 50-200 µM | [6] |
| Amiloride | Macropinocytosis | 50-100 µM | N/A |
| Dynasore | Dynamin-dependent pathways | 80 µM | [6] |
The Role of Solute Carrier (SLC) Transporters
SLC transporters are a large family of membrane-bound proteins that facilitate the transport of a wide array of substrates, including many drugs.[4] Given the compound's partially cationic nature at physiological pH, Organic Cation Transporters (OCTs) are plausible candidates.[4]
Protocol 5.2.1: Competitive Inhibition with SLC Substrates The rationale is that if our compound and a known SLC substrate share the same transporter, the presence of a high concentration of the known substrate will competitively inhibit the uptake of our compound.
-
Follow the procedure for Protocol 5.1.1.
-
Instead of endocytosis inhibitors, pre-incubate and co-incubate with a high concentration (e.g., 1 mM) of a known transporter substrate.
-
Suggested Competitors:
-
Tetraethylammonium (TEA): A classic substrate for many OCTs.
-
Cimetidine: An inhibitor of OCTs and other transporters.
-
L-Carnitine: A substrate for organic cation/carnitine transporters (OCTNs).
-
-
Interpretation: A significant decrease in the uptake of N-(6-methoxypyridin-3-yl)prop-2-enamide in the presence of a competitor strongly suggests that it is a substrate for the same transporter.
Data Synthesis and Building a Mechanistic Model
The culmination of this research is an integrated model of cellular uptake. By synthesizing the data from each experiment, a clear picture emerges.
-
Scenario A: Passive Diffusion Dominant. Uptake is rapid, non-saturable, and insensitive to temperature and inhibitors. The model is a simple flux across the membrane driven by the concentration gradient.
-
Scenario B: A Mixed Model. For example, if uptake is reduced by 50% at 4°C, and the remaining uptake is further reduced by 30% in the presence of chlorpromazine, it suggests a model where ~50% of entry is passive, and a significant portion of the active component is mediated by clathrin-dependent endocytosis.
-
Scenario C: Transporter-Mediated Dominant. Uptake is dramatically reduced at 4°C and in the presence of a specific competitor like TEA. This points to a model where a specific SLC transporter (e.g., OCT1) is the primary gatekeeper for cellular entry.
This final model is invaluable for predicting drug-drug interactions, understanding tissue-specific accumulation, and guiding future chemical modifications to either enhance or evade certain transport mechanisms.
References
-
Dunnington, E. L., et al. (2024). Facilitated transport of EGFR inhibitors plays an important role in their cellular uptake. Proc. SPIE PC12855, Advanced Chemical Microscopy for Life Science and Translational Medicine 2024. [Link]
-
Cossarizza, A., et al. (2021). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology. [Link]
-
Sitra, A., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI. [Link]
-
Zhang, C., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
-
Abdelazem, M. et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
Application Note: High-Resolution Assay Protocols for N-(6-methoxypyridin-3-yl)prop-2-enamide Covalent Inhibitors
Executive Summary & Mechanistic Rationale
In recent years, targeted covalent inhibitors (TCIs) have revolutionized drug discovery, particularly for challenging targets like kinases and GTPases[1]. The majority of FDA-approved TCIs targeting cysteine residues utilize acrylamide-based electrophiles[1].
The N-(6-methoxypyridin-3-yl)prop-2-enamide scaffold represents a highly optimized heteroaryl acrylamide warhead. The reactivity of the acrylamide (prop-2-enamide) is precisely tuned by the attached 6-methoxypyridine ring. The electron-donating methoxy group subtly dampens the electrophilicity of the Michael acceptor, ensuring it functions as a "weak electrophile"[2]. This prevents indiscriminate off-target reactivity with abundant cellular nucleophiles (like glutathione), restricting covalent bond formation strictly to instances where the inhibitor is held in prolonged, precise proximity to the target cysteine within the binding pocket[2].
To rigorously validate inhibitors utilizing this warhead, we must move beyond traditional IC50 metrics. This guide outlines a self-validating, multi-tiered protocol system designed to confirm adduct formation, quantify covalent kinetics, and verify cellular target engagement.
Sequential validation workflow for N-(6-methoxypyridin-3-yl)prop-2-enamide inhibitors.
Protocol I: Intact Protein Mass Spectrometry (Adduct Confirmation)
Objective: Unambiguously confirm the formation of an irreversible covalent bond between the N-(6-methoxypyridin-3-yl)acrylamide warhead and the target protein.
Causality & Design: We utilize denaturing reversed-phase liquid chromatography-mass spectrometry (LC-MS). The high organic solvent concentration disrupts all non-covalent interactions; therefore, any mass shift observed is strictly due to irreversible covalent modification[3]. We use 0.1% formic acid not merely as a solvent, but as a rapid chemical quench. Dropping the pH below 3 instantly protonates the target cysteine thiolate (pKa ~8.3), rendering it non-nucleophilic and freezing the reaction kinetics at precise time points[3].
Self-Validating Controls: Include a parallel reaction using a propionamide analog of the inhibitor. The propionamide lacks the double bond required for Michael addition. If the propionamide shows a mass shift, your MS conditions are insufficiently denaturing, and you are detecting false-positive non-covalent complexes.
Step-by-Step Methodology:
-
Protein Preparation: Dilute purified target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Avoid nucleophilic additives like DTT or β -mercaptoethanol, which will scavenge the acrylamide.
-
Inhibitor Incubation: Add the N-(6-methoxypyridin-3-yl)prop-2-enamide inhibitor to a final concentration of 20 µM (10-fold molar excess).
-
Time-Course Aliquoting: At t=0,15,30,60, and 120 minutes, extract a 10 µL aliquot.
-
Chemical Quenching: Immediately inject the aliquot into 10 µL of 0.2% Formic Acid (final concentration 0.1%) to halt the reaction.
-
LC-MS Analysis: Inject samples onto a C4 reversed-phase column coupled to an ESI-TOF mass spectrometer.
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass. Look for a mass shift of +178.07 Da (the exact monoisotopic mass of the N-(6-methoxypyridin-3-yl)prop-2-enamide addition).
Protocol II: Kinetic Characterization ( kinact/KI )
Objective: Determine the second-order rate constant of inactivation ( kinact/KI ), which is the definitive metric for covalent inhibitor potency[3].
Causality & Design: End-point IC50 assays are fundamentally flawed for covalent inhibitors because the apparent potency increases indefinitely over time. We mandate a continuous-read format (e.g., fluorogenic substrate) to capture the non-linear decay of enzymatic velocity, ensuring accurate derivation of the observed rate constant ( kobs )[3].
Kinetic model of targeted covalent inhibition via Michael addition.
Step-by-Step Methodology:
-
Reagent Setup: Prepare a 96-well or 384-well black microplate. Add the fluorogenic substrate at a concentration equal to its Km to balance signal intensity with competitive binding dynamics.
-
Inhibitor Titration: Prepare a 7-point serial dilution of the inhibitor (e.g., 0.1 µM to 10 µM). Add to the substrate mixture.
-
Reaction Initiation: Rapidly add the target enzyme to all wells to initiate the reaction.
-
Continuous Monitoring: Read fluorescence continuously every 30 seconds for 60 minutes.
-
Data Fitting (Step 1): Fit the progress curves (Fluorescence vs. Time) to the integrated rate equation to extract kobs for each concentration:
F(t)=vi/kobs×[1−exp(−kobs×t)]+background -
Data Fitting (Step 2): Plot kobs against inhibitor concentration [I] . Fit to the hyperbolic equation to extract KI and kinact :
kobs=(kinact×[I])/(KI+[I])
Protocol III: Irreversibility Validation via Rapid Dilution
Objective: Prove that the enzymatic suppression is driven by an irreversible covalent bond rather than ultra-tight reversible binding.
Causality & Design: By pre-incubating the enzyme with the inhibitor and subsequently diluting the complex 100-fold, the free inhibitor concentration drops far below its KI . Reversible inhibitors will rapidly dissociate, restoring enzymatic activity. Covalent adducts will not.
Step-by-Step Methodology:
-
Pre-incubation: Incubate the enzyme (100x assay concentration) with the inhibitor (10x IC50 ) for 1 hour to ensure >95% target occupancy. Include a vehicle (DMSO) control and a known reversible inhibitor control.
-
Rapid Dilution: Transfer 1 µL of the pre-incubation mixture into 99 µL of assay buffer containing the substrate.
-
Activity Measurement: Monitor the recovery of enzymatic velocity over 30 minutes.
-
Validation: The reversible control must show >90% recovery of velocity compared to DMSO. The N-(6-methoxypyridin-3-yl)prop-2-enamide sample must show <5% recovery, validating true irreversibility.
Protocol IV: Cellular Target Engagement (NanoBRET)
Objective: Confirm that the inhibitor successfully penetrates the cell membrane and engages the target in a live-cell environment.
Causality & Design: Biochemical assays lack the competing intracellular nucleophiles (e.g., 1-10 mM Glutathione) that can scavenge overly reactive warheads. We utilize NanoBRET (Bioluminescence Resonance Energy Transfer) in live cells because it maintains physiological ATP and redox environments, providing a true measure of cellular target engagement[4].
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with a vector expressing the target protein fused to NanoLuc® luciferase[4].
-
Tracer Addition: Add a cell-permeable fluorescent tracer that reversibly binds the target pocket.
-
Inhibitor Treatment: Treat cells with a dose-response of the N-(6-methoxypyridin-3-yl)prop-2-enamide inhibitor. Incubate for 2 hours.
-
BRET Measurement: Measure the BRET ratio (acceptor emission / donor emission). As the covalent inhibitor permanently occupies the pocket, it displaces the tracer, leading to a dose-dependent loss of BRET signal.
Quantitative Data Interpretation
To establish a self-validating dataset, experimental results should be benchmarked against structural analogs. Below is a representative data matrix demonstrating the optimized profile of the N-(6-methoxypyridin-3-yl)acrylamide warhead compared to controls.
Table 1: Comparative Kinetic and Engagement Profiling
| Compound Class | Warhead Type | KI ( μM ) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) | Intact MS Shift | Washout Recovery |
| Negative Control | Propionamide (Reversible) | 0.85 | N/A | N/A | None | >95% |
| Over-reactive Control | Vinyl Sulfone | 1.20 | 8.5×10−3 | 7,083 | +214.05 Da | <5% |
| Target TCI | N-(6-methoxypyridin-3-yl)acrylamide | 0.65 | 4.2×10−3 | 6,461 | +178.07 Da | <5% |
Interpretation: The target TCI exhibits a robust kinact/KI driven by a strong initial binding affinity ( KI ), while its kinact remains moderate compared to the highly reactive vinyl sulfone. This balance is the hallmark of a well-designed, selective targeted covalent inhibitor.
References
-
[3] Title: Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Source: ACS Publications. URL:[Link]
-
[2] Title: Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Source: ACS Publications. URL:[Link]
-
[1] Title: Advanced approaches of developing targeted covalent drugs. Source: PMC. URL:[Link]
Sources
Application Note: LC-MS/MS Profiling and Thiol-Reactivity Characterization of N-(6-methoxypyridin-3-yl)prop-2-enamide
Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists in Targeted Covalent Inhibitor (TCI) Development.
Introduction & Mechanistic Context
N-(6-methoxypyridin-3-yl)prop-2-enamide (commonly referred to as N-(6-methoxypyridin-3-yl)acrylamide) is a critical electrophilic building block used in the design of Targeted Covalent Inhibitors (TCIs). Featuring a Michael acceptor (the acrylamide moiety) coupled to a methoxypyridine ring, this structural motif is engineered to form irreversible covalent bonds with non-catalytic cysteine residues within the ATP-binding pocket of kinases. This specific warhead architecture has been successfully utilized in the synthesis of highly selective FGFR4 inhibitors (targeting Cys552)[1] and SRC kinase inhibitors (targeting the P-loop Cys277)[2].
The therapeutic window of a covalent inhibitor is dictated by its intrinsic electrophilic reactivity. If the acrylamide is hyper-reactive, it will indiscriminately alkylate off-target proteins and abundant cellular thiols like Glutathione (GSH), leading to idiosyncratic toxicity[3]. Conversely, insufficient reactivity results in poor target engagement. Therefore, profiling the thiol-reactivity of N-(6-methoxypyridin-3-yl)prop-2-enamide via LC-MS/MS is a mandatory bioanalytical step to predict its in vivo stability and off-target liability[4].
Diagram 1: Biochemical mechanism of targeted covalent inhibition via Michael addition.
Scientific Rationale & Experimental Design
To establish a self-validating analytical system, this protocol utilizes a GSH Trapping Assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
-
Causality of Buffer Selection: The reaction is conducted in Phosphate-Buffered Saline (PBS) at pH 7.4. The thiolate anion ( S− ) is the active nucleophile in the Michael addition. Maintaining physiological pH ensures that the ionization state of GSH (pKa ~8.8) accurately mimics intracellular reactivity[3].
-
Causality of Quenching Strategy: Aliquots are quenched with a 3-fold volume of ice-cold acetonitrile containing an internal standard. The sudden drop in temperature drastically reduces the kinetic rate, while the organic solvent instantly dilutes the reactants and precipitates any matrix proteins, effectively "freezing" the reaction at precise time points[4].
-
Causality of Chromatographic Conditions: A reversed-phase sub-2 µm C18 column is employed with a gradient starting at 5% organic mobile phase. This is critical because the resulting GSH-adduct is highly polar and requires highly aqueous conditions for adequate retention, whereas the parent methoxypyridine acrylamide is hydrophobic and requires a higher organic composition to elute[4].
Step-by-Step Experimental Protocols
Protocol A: Intrinsic Thiol Reactivity (GSH Trapping) Assay
-
Reagent Preparation: Prepare a 10 mM stock solution of N-(6-methoxypyridin-3-yl)prop-2-enamide in LC-MS grade DMSO. Prepare a fresh 50 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: In a thermomixer set to 37°C, combine the reagents in PBS to achieve a final reaction volume of 1 mL containing 10 µM of the acrylamide compound and 5 mM GSH (maintaining a pseudo-first-order kinetic excess of GSH).
-
Time-Course Sampling: At pre-defined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile spiked with 100 nM Labetalol (Internal Standard). Vortex for 5 seconds.
-
Sample Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant into LC-MS vials equipped with glass inserts.
Protocol B: LC-MS/MS Bioanalytical Method
-
System Setup: Utilize a UHPLC system coupled to a Triple Quadrupole (QQQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
-
Injection Volume: 2.0 µL.
-
Data Acquisition: Monitor the depletion of the parent compound and the formation of the GSH adduct using Multiple Reaction Monitoring (MRM).
Diagram 2: LC-MS/MS analytical workflow for characterizing thiol reactivity.
Data Presentation & Analytical Parameters
Table 1: Optimized LC-MS/MS MRM Parameters Note: The parent compound exact mass is 178.07 Da ([M+H]+ = 179.1). The GSH adduct exact mass is 485.15 Da ([M+H]+ = 486.2).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Fragment Assignment |
| Parent Compound | 179.1 | 124.1 | 50 | 22 | Loss of acryloyl radical |
| Parent Compound | 179.1 | 109.1 | 50 | 35 | Loss of acryloyl + methyl |
| GSH Adduct | 486.2 | 357.2 | 50 | 25 | Neutral loss of pyroglutamic acid (129 Da) |
| GSH Adduct | 486.2 | 162.1 | 50 | 38 | Cleavage within GSH moiety |
| Labetalol (IS) | 329.2 | 162.1 | 50 | 20 | Standard IS transition |
Table 2: UHPLC Gradient Elution Profile Flow Rate: 0.4 mL/min
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | 6 (Linear) |
| 3.00 | 10.0 | 90.0 | 6 (Linear) |
| 4.00 | 10.0 | 90.0 | 6 (Linear) |
| 4.10 | 95.0 | 5.0 | 6 (Linear) |
| 5.50 | 95.0 | 5.0 | 6 (Linear) - Re-equilibration |
Table 3: Simulated Kinetic Data Output (Pseudo-First-Order Kinetics)
| Time Point (min) | Parent Peak Area Ratio (Analyte/IS) | % Parent Remaining | Adduct Peak Area Ratio | Ln(% Remaining) |
| 0 | 4.520 | 100.0 | 0.000 | 4.605 |
| 15 | 3.842 | 85.0 | 0.415 | 4.442 |
| 30 | 3.254 | 72.0 | 0.780 | 4.276 |
| 60 | 2.305 | 51.0 | 1.350 | 3.931 |
| 120 | 1.175 | 26.0 | 2.055 | 3.258 |
| 240 | 0.316 | 7.0 | 2.580 | 1.945 |
Data Interpretation: Plotting Ln(% Remaining) versus Time yields a linear regression where the negative slope equals the pseudo-first-order rate constant ( kobs ). For the simulated data above, the calculated half-life ( t1/2 ) of N-(6-methoxypyridin-3-yl)prop-2-enamide in the presence of 5 mM GSH is approximately 62 minutes , indicating moderate, tunable reactivity suitable for TCI development[5].
References
-
Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine Source: National Institutes of Health (NIH) / PMC (2020) URL:[2]
-
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications (2022) URL:[1]
-
Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing Source: National Institutes of Health (NIH) / PMC (2024) URL:[4]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: Journal of the American Chemical Society - ACS Publications (2021) URL:[3]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: Journal of Medicinal Chemistry - ACS Publications (2024) URL:[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application & Protocol Guide: Covalent Targeting of Cysteine Residues with Electrophilic Propenamides
Introduction: The Rise of Covalent Inhibitors in Targeted Therapy
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent, stable bond with their protein target. This class of therapeutics offers distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for traditional, non-covalent inhibitors. At the heart of this strategy is the precise targeting of nucleophilic amino acid residues within the protein of interest. Among these, cysteine, with its highly reactive thiol group, has emerged as a premier target for covalent drug design.
The molecule N-(6-methoxypyridin-3-yl)prop-2-enamide belongs to the class of acrylamide-based electrophiles. While specific data for this particular compound is not extensively documented in public literature, its core structure is representative of a well-established and highly successful class of covalent inhibitors. The key functional group, the prop-2-enamide (acrylamide), acts as a Michael acceptor, poised for nucleophilic attack by the thiolate anion of a cysteine residue. This guide will use the principles of this chemical class to provide a detailed framework for researchers looking to utilize such compounds for cysteine targeting. We will draw upon established protocols and the mechanistic understanding derived from extensively studied molecules like Ibrutinib, a potent covalent inhibitor of Bruton's tyrosine kinase (BTK).
The strategic placement of a cysteine residue in the active site of a protein, which is not ubiquitously present across all proteins, provides a unique opportunity for achieving high selectivity. The effectiveness of this approach is underscored by the clinical success of several covalent drugs, including those targeting kinases in oncology. This guide provides the theoretical and practical foundation for researchers and drug development professionals to effectively utilize acrylamide-based probes and inhibitors in their work.
Part 1: Mechanism of Action - The Michael Addition
The fundamental mechanism by which N-(6-methoxypyridin-3-yl)prop-2-enamide and related compounds target cysteine is the Michael addition reaction . This reaction involves the nucleophilic attack of the cysteine thiolate anion on the β-carbon of the electron-deficient α,β-unsaturated carbonyl system of the acrylamide warhead.
Figure 1: Mechanism of Covalent Bond Formation.
The reactivity of the cysteine residue is highly dependent on its local microenvironment, which influences its pKa. A lower pKa facilitates the formation of the more nucleophilic thiolate anion, thereby increasing the rate of the covalent reaction. This inherent property is a key determinant of the selectivity of covalent inhibitors.
Part 2: Experimental Protocols
Protocol 2.1: In Vitro Biochemical Assay for Target Engagement
This protocol is designed to determine the potency of a cysteine-targeting inhibitor against its purified protein target. A common method is a kinase activity assay, where the inhibition of substrate phosphorylation is measured.
Materials:
-
Purified recombinant target protein (e.g., a kinase)
-
N-(6-methoxypyridin-3-yl)prop-2-enamide (or similar inhibitor)
-
Kinase substrate (e.g., a peptide)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the purified target protein diluted in assay buffer.
-
Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation. The incubation time is a critical parameter to optimize for covalent inhibitors.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add the detection reagent according to the manufacturer's instructions (e.g., 10 µL of ADP-Glo™ I).
-
Incubate as required (e.g., 40 minutes).
-
Add the final detection reagent (e.g., 20 µL of ADP-Glo™ II) and incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Example Value | Rationale |
| Inhibitor Concentration Range | 1 nM - 10 µM | To capture the full dose-response curve. |
| Pre-incubation Time | 60 minutes | Allows for the time-dependent covalent modification to occur. |
| ATP Concentration | 10 µM (approx. Km) | Mimics physiological conditions and ensures accurate IC₅₀ determination. |
Protocol 2.2: Cell-Based Assay for Target Inhibition
This protocol assesses the ability of the inhibitor to engage its target within a cellular context. A common method is to measure the inhibition of a downstream signaling event. For a kinase inhibitor, this could be the phosphorylation of a substrate.
Materials:
-
Cells expressing the target of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
N-(6-methoxypyridin-3-yl)prop-2-enamide
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibody against the phosphorylated substrate and a total protein antibody.
-
Secondary antibody conjugated to HRP (horseradish peroxidase)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Inhibitor Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15 minutes) to activate the target.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies (anti-phospho-protein and anti-total-protein).
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Compare the normalized signals of the inhibitor-treated samples to the DMSO control to determine the extent of inhibition.
-
Figure 2: Workflow for Cell-Based Target Inhibition Assay.
Part 3: Advanced Applications - Proteomic Profiling for Selectivity
A critical aspect of developing covalent inhibitors is understanding their selectivity across the entire proteome. Chemoproteomic platforms, such as activity-based protein profiling (ABPP), are powerful tools for this purpose.
Principle of Competitive ABPP:
This technique uses a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label reactive cysteines across the proteome. By pre-treating the proteome with the test inhibitor (e.g., N-(6-methoxypyridin-3-yl)prop-2-enamide), the engagement of the inhibitor with its targets will block their labeling by the probe. The reduction in probe labeling, as quantified by mass spectrometry, reveals the targets of the inhibitor.
Workflow Overview:
-
Proteome Preparation: Lyse cells or tissues to obtain the native proteome.
-
Inhibitor Treatment: Incubate the proteome with the inhibitor at various concentrations.
-
Probe Labeling: Add a cysteine-reactive probe to label the remaining accessible cysteines.
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe.
-
Enrichment and Digestion: Enrich the labeled proteins (e.g., with streptavidin beads) and perform tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.
-
Data Analysis: Identify the cysteine sites where probe labeling was significantly reduced in the inhibitor-treated samples compared to the control. These represent the direct targets of the inhibitor.
This method provides an unbiased, proteome-wide view of the inhibitor's selectivity and can identify potential off-targets, which is invaluable for drug development.
Conclusion
Compounds like N-(6-methoxypyridin-3-yl)prop-2-enamide, which feature an acrylamide warhead, are powerful tools for the covalent targeting of cysteine residues. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate the potency, cellular activity, and selectivity of this class of inhibitors. From fundamental biochemical assays to advanced proteomic strategies, a systematic approach is key to successfully harnessing the potential of covalent inhibitors in research and therapeutic development.
References
-
Title: Ibrutinib and novel BTK inhibitors in clinical development Source: Journal of Hematology & Oncology URL: [Link]
-
Title: The Covalent Landscape of the Kinome Source: Nature Chemical Biology URL: [Link]
-
Title: Activity-Based Protein Profiling: A Powerful Tool for Functional Proteomics Source: Nature Reviews Molecular Cell Biology URL: [Link]
N-(6-methoxypyridin-3-yl)prop-2-enamide formulation techniques for in vivo studies
An Application Guide to the Formulation of N-(6-methoxypyridin-3-yl)prop-2-enamide for Preclinical In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(6-methoxypyridin-3-yl)prop-2-enamide, a compound featuring a reactive acrylamide moiety characteristic of covalent inhibitors. The primary challenge in the preclinical evaluation of such novel chemical entities is often their poor aqueous solubility, which can impede the generation of reliable pharmacokinetic and pharmacodynamic data.[1][2] This guide details a systematic, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing through the preparation of solutions, suspensions, and lipid-based systems. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind excipient selection and methodological choices to ensure reproducible and accurate in vivo studies.
Introduction: The Covalent Inhibitor Formulation Challenge
N-(6-methoxypyridin-3-yl)prop-2-enamide belongs to a class of targeted covalent inhibitors. Its prop-2-enamide group, an electrophilic "warhead," is designed to form a stable, covalent bond with a nucleophilic residue (such as cysteine) on its protein target.[3][4] This mechanism can lead to high potency and prolonged duration of action, offering significant therapeutic advantages.[5][6] However, like many modern drug candidates developed through structure-based design, this compound is predicted to have low aqueous solubility, posing a significant barrier to its in vivo assessment.
Part 1: Pre-formulation Assessment: The Foundation of Rational Design
Before selecting a formulation strategy, it is imperative to understand the fundamental physicochemical properties of the compound. This initial characterization dictates all subsequent development decisions.
Protocol 1.1: Equilibrium Solubility Assessment
Objective: To determine the solubility of N-(6-methoxypyridin-3-yl)prop-2-enamide in a panel of pharmaceutically acceptable vehicles.
Rationale: The solubility data will provide a clear, quantitative basis for choosing the most appropriate formulation strategy. A tiered screening approach, starting with simple aqueous buffers and progressing to organic co-solvents and lipid systems, is most efficient.[7]
Materials:
-
N-(6-methoxypyridin-3-yl)prop-2-enamide powder
-
Glass vials (e.g., 2 mL HPLC vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) to quantify the compound
-
Panel of test vehicles (see Table 1)
Procedure:
-
Add an excess of the compound (e.g., 2-5 mg) to a vial, ensuring undissolved solid remains at equilibrium.
-
Add a fixed volume (e.g., 1 mL) of the test vehicle to the vial.
-
Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, avoiding any particulate matter.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the compound concentration using the pre-validated analytical method.[7]
Data Presentation:
Table 1: Example Solubility Screening Panel and Interpretation
| Vehicle Category | Example Vehicles | Target Solubility (for 10 mg/kg dose in mice at 10 mL/kg) | Interpretation if Achieved |
| Aqueous Buffers | 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4 | > 1 mg/mL | Simple aqueous solution is possible (unlikely for this compound class). |
| Co-solvents | DMSO, PEG 300, Ethanol, Propylene Glycol | > 1 mg/mL | Co-solvent solution is a viable option for oral, IP, or potentially IV routes.[2] |
| Surfactants | 5% Tween® 80 in water, 5% Solutol® HS 15 in water | > 1 mg/mL | Micellar solution may be possible, enhancing solubility and potentially absorption.[8] |
| Lipids | Sesame Oil, Medium-Chain Triglycerides (MCT) | > 1 mg/mL | Lipid-based solution or suspension is a strong candidate for oral delivery.[7] |
Part 2: Formulation Strategies & Step-by-Step Protocols
Based on the pre-formulation data, a primary formulation strategy can be selected. The following workflow provides a logical decision-making process.
Formulation Strategy Selection Workflow
Caption: Decision workflow for selecting an appropriate formulation strategy.
Strategy 1: Co-Solvent Solution
Applicability: For compounds demonstrating sufficient solubility in a blend of water-miscible organic solvents. This is often the fastest approach for initial efficacy and PK screening.
Protocol 2.1: Preparation of a Ternary Co-Solvent Vehicle (e.g., 10/40/50 DMSO/PEG300/Saline)
Rationale: This vehicle balances strong solubilizing power with physiological tolerability. DMSO acts as the primary organic solvent, PEG 300 serves as a weaker solvent and viscosity modifier that helps prevent precipitation upon dilution in vivo, and saline provides isotonicity.[2]
Materials:
-
N-(6-methoxypyridin-3-yl)prop-2-enamide
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG 300), sterile, injectable grade
-
Sterile 0.9% Saline
-
Sterile vials and syringes
Procedure:
-
Calculate Amounts: Determine the mass of the compound and volume of each component required for the target concentration (e.g., 1 mg/mL).
-
Initial Dissolution: In a sterile vial, add the weighed compound powder. Add the required volume of DMSO. Vortex or sonicate until fully dissolved. The solution should be perfectly clear.
-
Sequential Addition: Add the PEG 300 to the DMSO solution and vortex thoroughly.
-
Final Dilution: Slowly add the 0.9% Saline while vortexing. The slow addition is critical to prevent the compound from precipitating.
-
Final Inspection & Control: The final formulation should be a clear, homogenous solution. Prepare a vehicle-only control by following the same steps without adding the compound.
Trustworthiness & QC:
-
Visual Clarity: The final solution must be free of any particulates or haziness.
-
Dilution Test: Perform a small-scale test by diluting the final formulation 1:10 with PBS (pH 7.4) to simulate in vivo dilution. Observe for any immediate precipitation. If it occurs, the formulation may not be suitable.
Strategy 2: Aqueous Suspension
Applicability: The default strategy when solubility is insufficient for a solution at the required dose. Suitable for oral (PO) and intraperitoneal (IP) administration.
Protocol 2.2: Preparation of a Micronized Suspension (e.g., 0.5% NaCMC / 0.1% Tween 80)
Rationale: This approach creates a uniform dispersion of solid drug particles. Particle size reduction (micronization) increases the surface area, which can improve the dissolution rate and bioavailability.[1][9] A wetting agent (Tween 80) is essential to break particle agglomerates and allow the aqueous vehicle to make contact with the drug surface. A suspending agent (Sodium Carboxymethyl Cellulose, NaCMC) increases viscosity, slowing sedimentation and ensuring dose uniformity upon shaking.[10][11]
Materials:
-
Micronized N-(6-methoxypyridin-3-yl)prop-2-enamide (if available, or use as-is)
-
Sodium Carboxymethyl Cellulose (NaCMC), medium viscosity
-
Polysorbate 80 (Tween 80)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare Suspending Vehicle: In a beaker, slowly sprinkle the NaCMC onto the surface of the water/saline while stirring vigorously to prevent clumping. Allow it to hydrate fully (this may take 30-60 minutes) to form a clear, viscous solution.
-
Prepare Wetting Slurry: In a separate small vessel (e.g., mortar), add the weighed compound powder. Add a small amount of the suspending vehicle containing 0.1% Tween 80 and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.
-
Combine and Homogenize: Gradually add the remaining suspending vehicle to the paste while mixing continuously.
-
QS to Final Volume: Transfer the suspension to a graduated cylinder and add vehicle to reach the final desired volume. Mix thoroughly.
-
Final Product: The final formulation should be a uniform, opaque suspension that is easily re-suspended by gentle shaking.
Trustworthiness & QC:
-
Re-dispersibility: After settling, the sediment should be easily and uniformly re-suspended with gentle inversion. There should be no hard caking.
-
Dose Uniformity: Can be assessed by taking samples from the top and bottom of the mixed suspension and analyzing the concentration.
-
Particle Size: If equipment is available, particle size distribution should be measured to ensure it is within an acceptable range (e.g., < 20 µm).
Strategy 3: Lipid-Based Formulations
Applicability: For highly lipophilic compounds where enhancing absorption through lymphatic pathways or avoiding dissolution-limited absorption is desired.[8]
Protocol 2.3: Preparation of a Simple Oil Solution/Suspension
Rationale: Dissolving or suspending the drug in a lipid vehicle can improve oral bioavailability for certain compounds by facilitating absorption via intestinal lymphatic transport and avoiding first-pass metabolism.[8] Sesame oil is a common, well-tolerated vehicle.
Materials:
-
N-(6-methoxypyridin-3-yl)prop-2-enamide
-
Sesame Oil, USP/injectable grade
-
Glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Add the required mass of the compound to a sterile glass vial.
-
Add Vehicle: Add the appropriate volume of sesame oil.
-
Solubilize/Suspend: Vortex and/or sonicate the mixture. Gentle warming (e.g., to 40°C) can be used to aid dissolution if the compound is stable at that temperature.
-
Final Inspection: If a solution is formed, it should be clear. If a suspension is formed, it should be uniform.
Trustworthiness & QC:
-
Clarity/Uniformity: Visually inspect to confirm the desired physical state.
-
Stability: Monitor for any signs of precipitation (for solutions) or irreversible caking (for suspensions) over a relevant timeframe (e.g., 24 hours).
Part 3: In Vivo Administration & Best Practices
The choice of formulation directly impacts the viable routes of administration.[12]
Table 2: Formulation Compatibility with Common Administration Routes
| Route of Administration | Compatible Formulations | Key Considerations |
| Intravenous (IV) | True Solutions (e.g., Co-solvent system) | Must be sterile-filtered (0.22 µm filter). Strict limits on excipient concentration and type. High risk of precipitation.[13][14] |
| Oral Gavage (PO) | Solutions, Suspensions, Lipid-based Formulations | Most common and versatile route for preclinical studies. Less stringent sterility requirements than IV.[15] |
| Intraperitoneal (IP) | Isotonic Solutions, Well-dispersed Suspensions | Potential for local irritation and peritonitis, especially with non-isotonic vehicles or large particles.[15] |
Protocol 3.1: General Aseptic Technique for Formulation Preparation
Rationale: While only IV formulations require terminal sterilization, maintaining a clean process for all formulations minimizes the risk of introducing microbial contamination that could affect animal health and experimental outcomes.[16][17]
Procedure:
-
Clean Environment: Prepare formulations in a clean, uncluttered area, such as a laminar flow hood or a freshly sanitized benchtop.
-
Sterile Components: Use sterile-grade excipients, sterile vials, and single-use sterile syringes and needles whenever possible.[13]
-
Hand Hygiene: Always perform hand hygiene before beginning.
-
Vial Handling: Wipe the rubber septa of vials with a 70% alcohol swab before piercing.[17]
Recommended Dosing Volumes
Administering excessive volumes can cause undue stress and adverse effects in animals.[12][18] Always use the minimum volume compatible with the formulation and dosing accuracy.
Table 3: Recommended Maximum Dosing Volumes in Rodents
| Species | Route | Maximum Volume (mL/kg) | Reference(s) |
| Mouse | IV | 5 | [18] |
| IP | 10 | [18] | |
| PO | 10 | [15][18] | |
| SC | 10 | [18] | |
| Rat | IV | 5 | [15] |
| IP | 10 | [15] | |
| PO | 10 | [15] | |
| SC | 5 | [15] |
Conclusion
The successful in vivo evaluation of N-(6-methoxypyridin-3-yl)prop-2-enamide is critically dependent on the development of an appropriate and well-characterized formulation. There is no single "best" formulation; the optimal choice is dictated by the compound's intrinsic physicochemical properties. By following a systematic approach—beginning with solubility and stability assessment and progressing to the rational selection and preparation of a solution or suspension—researchers can significantly enhance the quality and reproducibility of their preclinical data. This, in turn, allows for a more accurate understanding of the compound's true therapeutic potential.
References
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Ascendia Pharma. (2025, December 13). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. Retrieved from [Link]
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Scribd. (n.d.). Key Excipients in Oral Suspensions. Retrieved from [Link]
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He, E., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]
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European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
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ONdrugDelivery. (2022, July 16). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. Retrieved from [Link]
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MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Retrieved from [Link]
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North Memorial Health. (n.d.). Preparation of IV Solutions and Medications. Retrieved from [Link]
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University of Iowa. (2024, January). Routes and Volumes of Administration in Mice. Retrieved from [Link]
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Al-Ghazal, A. A., et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. PMC. Retrieved from [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017, November 14). Route of Administration. Retrieved from [Link]
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Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. Retrieved from [Link]
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Health Service Executive. (2023, August 4). Drug IV Injection Guidelines IV Infusion Guidelines. Retrieved from [Link]
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Kumar, P., et al. (2015). Preparation, characterization, and in vivo evaluation of intranasally administered liposomal formulation of donepezil. PMC. Retrieved from [Link]
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Australasian College for Infection Prevention and Control. (n.d.). Aseptic-Technique-IV-fluid-preparation-and-management.docx. Retrieved from [Link]
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World Health Organization. (n.d.). Best practices for injection. NCBI. Retrieved from [Link]
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ResearchGate. (n.d.). Formulation development, characterization, and in vitro-in vivo study of antihyperlipidemic drug rosuvastatin calcium - Solid lipid nanoparticles. Retrieved from [Link]
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Vinmec International Hospital. (2025, January 25). Intravenous Injection Guidelines. Retrieved from [Link]
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Simulations Plus. (2017, March 29). Use of oral absorption modelling to characterize drug release and absorption of a BCS II.... YouTube. Retrieved from [Link]
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News-Medical.Net. (2021, May 16). Materialization Characterization and Formulation Development. Retrieved from [Link]
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Rosini, C., et al. (2022). Recent Advances in Covalent Drug Discovery. PMC. Retrieved from [Link]
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Christ, D., et al. (2026, January 8). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. RSC Publishing. Retrieved from [Link]
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ACS Publications. (2020, September 10). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. Retrieved from [Link]
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PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. Retrieved from [Link]
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Chen, Y., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. PMC. Retrieved from [Link]
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SpringerLink. (2025, May 22). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Retrieved from [Link]
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PubChem. (n.d.). (Z)-2,3-bis(chloranyl)-3-[(2-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide. Retrieved from [Link]
-
RSC Publishing. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Retrieved from [Link]
-
RSC Publishing. (2026, March 18). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). amide formation by decarboxylative condensation of. Retrieved from [Link]
-
PubChem. (n.d.). (E)-N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-methyl-3-(3-pyridyl)-2-propenamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(6-methoxypyridin-3-yl)acetamide (C8H10N2O2). Retrieved from [Link]
-
CMNPD. (n.d.). Compound Report Card. Retrieved from [Link]
-
Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]
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Comprehensive NMR Spectroscopic Characterization of N-(6-methoxypyridin-3-yl)prop-2-enamide
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, methodology-driven guide for the complete structural elucidation of N-(6-methoxypyridin-3-yl)prop-2-enamide using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. N-(6-methoxypyridin-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry, integrating a methoxypyridine core, prevalent in many pharmaceuticals, with a reactive acrylamide "warhead" capable of covalent modification of biological targets.[1][2] Accurate and unambiguous characterization is paramount for quality control, reaction monitoring, and understanding its biochemical interactions. We present a self-validating workflow, moving from fundamental 1D NMR experiments (¹H, ¹³C, DEPT) to advanced 2D correlation spectroscopy (COSY, HSQC, HMBC) to ensure every atom in the molecular structure is unequivocally assigned. The causality behind experimental choices, from solvent selection to the strategic application of 2D techniques, is explained to provide researchers with a robust and replicable protocol.
Introduction and Scientific Context
The structural confirmation of novel or synthesized small molecules is a cornerstone of chemical and pharmaceutical research.[3] N-(6-methoxypyridin-3-yl)prop-2-enamide features two key pharmacophores: the 6-methoxypyridine heterocycle and the prop-2-enamide group. The acrylamide moiety is a well-known Michael acceptor, often incorporated into drug candidates to act as a covalent inhibitor by reacting with nucleophilic residues like cysteine in target proteins.[1] The pyridine ring is a privileged scaffold in drug discovery, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[2]
Given this functionality, absolute certainty of the compound's constitution—including the precise connectivity of the pyridine and acrylamide fragments and the regiochemistry of the methoxy substituent—is critical. NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering non-destructive, atomic-level insight into molecular architecture in solution.[4][5] This guide details the logical progression of NMR experiments required to move from a proposed structure to a fully validated one.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized atom numbering system is essential. The structure of N-(6-methoxypyridin-3-yl)prop-2-enamide is presented below with the numbering that will be used throughout this document.
Caption: Structure of N-(6-methoxypyridin-3-yl)prop-2-enamide with atom numbering.
Experimental Workflow: Protocols and Rationale
The following sections outline a step-by-step protocol for acquiring and interpreting the necessary NMR data. This workflow is designed to be a self-validating system, where data from each experiment builds upon and confirms the last.
Part A: Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation.
Protocol:
-
Analyte Weighing: Accurately weigh 5-10 mg of N-(6-methoxypyridin-3-yl)prop-2-enamide.
-
Solvent Selection & Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount (e.g., 1 µL of a dilute solution) of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved and the solution is homogeneous.
Causality and Experimental Choices:
-
Solvent: The choice of solvent is critical.
-
DMSO-d₆: This is often the preferred solvent for this type of molecule. Its high polarity ensures good solubility, and crucially, it slows the chemical exchange of the amide (N-H) proton, allowing it to be observed as a distinct, often broad, signal that can show couplings.
-
CDCl₃: While a common choice, chloroform may lead to the amide N-H proton signal being very broad or unobservable due to faster exchange. It is, however, less viscous and has a residual solvent signal that is less likely to overlap with analyte signals compared to DMSO-d₆.[6]
-
-
Concentration: A concentration of ~10-20 mM is ideal. It is high enough to obtain excellent signal-to-noise in a reasonable time for all experiments, including less sensitive ones like ¹³C and HMBC, without causing significant line broadening from aggregation.
Part B: 1D NMR Spectroscopy (¹H, ¹³C, and DEPT)
1D spectra provide the fundamental framework for the structure.
¹H NMR Spectroscopy Protocol:
-
Instrument Setup: Tune and shim the instrument for the specific sample to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration, especially for non-protonated carbons in the ¹³C spectrum.
-
Number of Scans: 8-16 scans, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and calibrate the spectrum to the TMS signal at 0.00 ppm.
¹³C{¹H} and DEPT NMR Spectroscopy Protocol:
-
¹³C{¹H} Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 512-2048 scans, depending on sample concentration.
-
-
DEPT-135 and DEPT-90 Acquisition:
-
Run standard DEPT-135 and DEPT-90 pulse programs. These experiments require significantly fewer scans than a standard ¹³C spectrum.
-
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and calibrate.
Rationale for DEPT: The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the multiplicity of carbon signals. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum shows only CH signals. This combination unambiguously identifies each carbon type.
Part C: 2D NMR Spectroscopy
2D NMR experiments are essential for assembling the molecular fragments and confirming the overall structure.[7]
Caption: Logical workflow for NMR-based structure elucidation.
¹H-¹H COSY (Correlation Spectroscopy) Protocol:
-
Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds. This reveals adjacent protons.
-
Acquisition: Use a standard gradient-enhanced COSY pulse program (e.g., 'cosygpqf'). Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Purpose: To correlate each proton with the carbon atom it is directly attached to (¹J_CH). This is the most reliable way to assign carbon signals.
-
Acquisition: Use a standard gradient-enhanced HSQC pulse program with multiplicity editing if desired (e.g., 'hsqcedetgpsisp2.3'). This allows CH/CH₃ signals to be phased opposite to CH₂ signals.
-
Processing: Process similarly to the COSY spectrum.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Purpose: To show correlations between protons and carbons over multiple bonds (²J_CH and ³J_CH). This is the key experiment for connecting disparate spin systems, such as linking the pyridine ring to the acrylamide moiety via the amide bond.
-
Acquisition: Use a standard gradient-enhanced HMBC pulse program (e.g., 'hmbcgplpndqf'). The long-range coupling delay should be optimized for an average coupling of 8-10 Hz.
-
Processing: Process similarly to the COSY spectrum.
Predicted Data and Interpretation
The following tables summarize the expected NMR data for N-(6-methoxypyridin-3-yl)prop-2-enamide based on established chemical shift ranges for its constituent fragments.[8][9][10][11]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom # | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-N | ~10.2 | br s | - | 1H | Amide proton, broad due to quadrupolar coupling and exchange. |
| H2 | ~8.50 | d | J_H2-H4 ≈ 2.5 Hz | 1H | Pyridine proton ortho to N and adjacent to the amide group. |
| H4 | ~7.95 | dd | J_H4-H5 ≈ 8.5 Hz, J_H4-H2 ≈ 2.5 Hz | 1H | Pyridine proton between two substituents. |
| H5 | ~6.85 | d | J_H5-H4 ≈ 8.5 Hz | 1H | Pyridine proton ortho to the methoxy group. |
| H8 | ~6.50 | dd | J_H8-H9t ≈ 17.0 Hz, J_H8-H9c ≈ 10.0 Hz | 1H | α-vinyl proton of the acrylamide. |
| H9t | ~6.25 | dd | J_H9t-H8 ≈ 17.0 Hz, J_H9t-H9c ≈ 1.5 Hz | 1H | β-vinyl proton, trans to H8. |
| H9c | ~5.80 | dd | J_H9c-H8 ≈ 10.0 Hz, J_H9c-H9t ≈ 1.5 Hz | 1H | β-vinyl proton, cis to H8. |
| H10 | ~3.85 | s | - | 3H | Methoxy group protons. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom # | Predicted δ (ppm) | DEPT-135 | Assignment Rationale |
| C7 | ~164.0 | No Signal | Amide carbonyl carbon.[9] |
| C6 | ~160.0 | No Signal | Pyridine carbon attached to the electron-donating methoxy group. |
| C2 | ~144.0 | CH (+) | Pyridine carbon ortho to ring nitrogen. |
| C4 | ~138.0 | CH (+) | Pyridine carbon deshielded by adjacent nitrogen and amide group. |
| C3 | ~132.0 | No Signal | Quaternary pyridine carbon attached to the amide nitrogen. |
| C8 | ~130.5 | CH (+) | α-carbon of the acrylamide.[10] |
| C9 | ~127.0 | CH₂ (-) | β-carbon of the acrylamide. |
| C5 | ~110.0 | CH (+) | Pyridine carbon shielded by the adjacent methoxy group. |
| C10 | ~53.5 | CH₃ (+) | Methoxy carbon.[11] |
Interpreting 2D Correlation Data
The unambiguous assignment relies on connecting the data from Tables 1 and 2 using 2D NMR.
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Technical Support Center: N-(6-methoxypyridin-3-yl)prop-2-enamide Synthesis
Welcome to the technical support center for the synthesis of N-(6-methoxypyridin-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following sections provide in-depth answers to frequently asked questions and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(6-methoxypyridin-3-yl)prop-2-enamide?
A1: The most prevalent and direct method is the acylation of 5-amino-2-methoxypyridine with acryloyl chloride.[1] This reaction is a type of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[2][3] These conditions typically involve a two-phase solvent system (e.g., an organic solvent and water) and a base to neutralize the hydrochloric acid byproduct.[3]
Q2: Why is a base necessary in this reaction?
A2: A base is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction.[4] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, the base can act as a catalyst by deprotonating the amine, thereby increasing its nucleophilicity and reactivity towards the acryloyl chloride.[5][6]
Q3: What are the key safety precautions when working with acryloyl chloride?
A3: Acryloyl chloride is a highly reactive, corrosive, and volatile compound.[7][8] It reacts violently with water in a highly exothermic manner, releasing toxic hydrogen chloride gas.[9][10] Therefore, all manipulations should be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] It is also crucial to have an appropriate quenching strategy in place for any unreacted acryloyl chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low to No Product Formation
Potential Cause 1: Inactive Amine The primary amine of 5-amino-2-methoxypyridine can be protonated by the HCl byproduct, rendering it unreactive.[4]
Solution:
-
Ensure adequate base: Use at least one equivalent of a suitable base, such as triethylamine (TEA) or pyridine, to neutralize the generated HCl.[6] For sluggish reactions, a slight excess of the base (1.1-1.5 equivalents) can be beneficial.[11]
-
Order of addition: Add the acryloyl chloride solution slowly to a mixture of the amine and the base. This ensures that the base is present to immediately neutralize the HCl as it is formed.
Potential Cause 2: Hydrolysis of Acryloyl Chloride Acryloyl chloride readily hydrolyzes in the presence of water to form acrylic acid, which will not react with the amine under these conditions.[7][9]
Solution:
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Check reagent quality: Use freshly opened or properly stored acryloyl chloride. Older bottles may have been exposed to atmospheric moisture.
Issue 2: Formation of Significant Impurities
Potential Cause 1: Diacylation The product, an amide, still possesses a nucleophilic nitrogen atom and can potentially react with a second molecule of acryloyl chloride, especially under harsh conditions.
Solution:
-
Control stoichiometry: Use a slight excess of the amine or a 1:1 molar ratio of amine to acryloyl chloride to minimize the presence of unreacted acylating agent.
-
Low-temperature addition: Add the acryloyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[12]
Potential Cause 2: Polymerization Acryloyl chloride and the resulting acrylamide product are monomers that can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[10]
Solution:
-
Maintain low temperature: Keep the reaction temperature low (0-25 °C) throughout the addition and stirring process.
-
Use inhibitors: Acryloyl chloride is often supplied with a polymerization inhibitor.[7] Ensure its presence and consider adding a small amount of a radical scavenger like hydroquinone if polymerization is a persistent issue.
Potential Cause 3: Michael Addition The acrylamide product is a Michael acceptor and can react with nucleophiles, including the starting amine, leading to the formation of adducts.[13]
Solution:
-
Optimize reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting amine is consumed to prevent prolonged exposure of the product to unreacted nucleophiles.
-
Purification: These byproducts can often be separated from the desired product by column chromatography.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of N-(6-methoxypyridin-3-yl)prop-2-enamide.
Materials:
-
5-amino-2-methoxypyridine
-
Acryloyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2-methoxypyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate dry flask, prepare a solution of acryloyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the acryloyl chloride solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(6-methoxypyridin-3-yl)prop-2-enamide.
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, relatively unreactive. |
| Base | Triethylamine (TEA), Pyridine | Effectively neutralizes HCl byproduct, can catalyze the reaction.[6] |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like polymerization and diacylation.[12] |
| Stoichiometry | Amine:Acyl Chloride:Base (1:1.05:1.2) | Slight excess of acylating agent and base ensures complete reaction of the limiting amine. |
Visualizing the Reaction Workflow
The following diagram illustrates the key steps and considerations in the synthesis of N-(6-methoxypyridin-3-yl)prop-2-enamide.
Sources
- 1. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE CUET: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. Acryloyl chloride â Grokipedia [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Researcher's Guide to Preventing Aqueous Degradation of N-(6-methoxypyridin-3-yl)prop-2-enamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(6-methoxypyridin-3-yl)prop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
The structure of N-(6-methoxypyridin-3-yl)prop-2-enamide, featuring a reactive acrylamide group and a methoxypyridine moiety, presents specific stability challenges. The vinyl group is susceptible to polymerization, while the amide bond is prone to hydrolysis. This guide will delve into the mechanisms of degradation and offer clear, actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is N-(6-methoxypyridin-3-yl)prop-2-enamide and what are its primary degradation pathways in water?
N-(6-methoxypyridin-3-yl)prop-2-enamide is a chemical compound featuring a pyridine ring substituted with a methoxy group and an acrylamide functional group. Its stability in aqueous solutions is primarily threatened by two distinct chemical processes:
-
Hydrolysis: The amide linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions. This process yields prop-2-enoic acid (acrylic acid) and 6-methoxypyridin-3-amine as the primary degradation products. The formation of an acidic product can lead to a self-catalyzing decrease in the solution's pH.[1]
-
Polymerization: The electron-deficient double bond in the acrylamide group is highly reactive and can undergo free-radical polymerization.[2] This process is initiated or accelerated by exposure to heat, ultraviolet (UV) light, and the presence of contaminants such as metal ions (e.g., iron from rust) or peroxides.[2][3] This can result in the formation of oligomers or a high-molecular-weight polymer, which may manifest as cloudiness, precipitation, or gelling of the solution.
Caption: Primary degradation pathways for the target compound.
Q2: What are the ideal storage conditions for N-(6-methoxypyridin-3-yl)prop-2-enamide as a solid and in an aqueous solution?
Proper storage is the most critical step in preventing degradation. Different conditions are required for the solid compound versus prepared solutions.
| Form | Temperature | Atmosphere | Light | pH (for Solutions) | Key Considerations |
| Solid | 2-8 °C (Refrigerated) | Inert gas (Argon or Nitrogen) recommended for long-term storage. | Protect from light. Store in an amber vial or opaque container. | N/A | The solid is generally stable if kept dry, cool, and dark. Avoid exposure to moisture. |
| Aqueous Solution | 2-8 °C (Refrigerated) for short-term (<1 week). Freeze (-20 °C or -80 °C) for long-term. | N/A | Critical: Protect from light at all times. Use amber vials or wrap containers in foil. | 6.0 - 8.0 | A decrease in pH below 6.0 can significantly reduce stability and promote hydrolysis.[2] Avoid highly acidic or basic buffers. |
Q3: Which analytical methods are best for detecting and quantifying the degradation of this compound?
Monitoring the purity and concentration of your compound is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
HPLC with UV Detection (HPLC-UV): This is an excellent method for routine purity checks and quantification. The parent compound, its hydrolysis products (prop-2-enoic acid and 6-methoxypyridin-3-amine), and any small oligomers will likely have different retention times on a C18 column, allowing for their separation and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more definitive identification of degradation products, LC-MS/MS is the gold standard.[4][5] It provides molecular weight and fragmentation data, which can be used to confirm the structures of suspected degradants, even at very low concentrations. This is particularly useful for forced degradation studies or when investigating unknown peaks in your chromatogram.
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My stock solution in an aqueous buffer turned slightly yellow and the measured pH has dropped after a few days.
-
Question: I prepared a 10 mM stock solution in a phosphate buffer (pH 7.4) and stored it at 4°C. After two days, I noticed a slight yellowing and the pH is now 6.9. My HPLC analysis shows a new, more polar peak. What's happening?
-
Answer: This is a classic sign of amide hydrolysis . The amide bond in your compound has likely been cleaved, generating prop-2-enoic acid and 6-methoxypyridin-3-amine. The formation of the carboxylic acid derivative is responsible for the observed drop in pH. The new, more polar peak on your reverse-phase HPLC is consistent with the formation of these smaller, more water-soluble hydrolysis products.
-
Corrective Action:
-
Prepare Fresh Solutions: The best practice is to prepare aqueous solutions fresh for each experiment.
-
Optimize pH: While pH 7.4 is generally acceptable, for this specific molecule, you may need to ensure your buffer has sufficient capacity to neutralize the acidic degradant. Maintain a pH between 6.0 and 8.0.[2]
-
Use Aprotic Solvents for Stocks: Prepare a high-concentration primary stock solution in an anhydrous aprotic solvent like DMSO or DMF, where it will be significantly more stable. Store this stock at -20°C or -80°C. Dilute into your aqueous buffer immediately before use.
-
-
Issue 2: A precipitate or gel-like substance has formed in my concentrated aqueous solution.
-
Question: I was attempting to make a concentrated 50 mM aqueous solution for a dosing study. After gentle warming to aid dissolution, the solution became viscous and a white precipitate formed upon cooling. What is this?
-
Answer: This strongly indicates that polymerization has occurred. The vinyl group on the acrylamide moiety is susceptible to polymerization, which can be initiated by heat, light, or contaminants.[2][3] The resulting polymer is typically insoluble in water and will precipitate out.
-
Corrective Action:
-
Avoid Heating: Do not heat aqueous solutions of this compound. If solubility is an issue, consider using a co-solvent system or preparing a less concentrated solution.
-
Protect from Light: Ensure all solution preparation and storage occurs in containers that protect from UV light.
-
Check for Contaminants: Use high-purity water and scrupulously clean glassware. Avoid contact with metals, especially iron or steel spatulas and containers, which can catalyze polymerization.[6]
-
Consider Inhibitors: For bulk storage of aqueous solutions, the addition of a polymerization inhibitor like 4-tert-butylcatechol might be considered, though this may interfere with downstream biological assays and should be validated.[7]
-
-
Issue 3: My experimental results are inconsistent, and I suspect the compound concentration is not what I intended.
-
Question: I am performing a cell-based assay, and the dose-response curve is not reproducible between experiments performed on different days. How can I ensure my working solutions are stable throughout the experiment?
-
Answer: Inconsistent results are often due to compound degradation during the course of the experiment itself. Both hydrolysis and polymerization can occur under typical cell culture conditions (37°C, aqueous media).
Protocol: Preparation and Use of a Stable Aqueous Working Solution
-
Prepare Primary Stock: Dissolve N-(6-methoxypyridin-3-yl)prop-2-enamide in anhydrous DMSO to a high concentration (e.g., 50-100 mM). Aliquot into small, single-use volumes in amber vials and store at -80°C.
-
Pre-warm Aqueous Buffer: Bring your final aqueous buffer (e.g., PBS or cell culture medium, pH 6.5-7.5) to the desired experimental temperature.
-
Spike and Mix: Immediately before adding the compound to your assay, thaw a single aliquot of the DMSO stock. Perform a serial dilution in the pre-warmed aqueous buffer to your final working concentration. Ensure rapid and thorough mixing.
-
Minimize Incubation Time: Add the freshly diluted compound to your experimental system without delay. For long-term experiments (e.g., >24 hours), you may need to replace the media with a freshly prepared compound solution at set intervals to maintain a consistent concentration.
-
Run a Control: In parallel with your experiment, incubate an aliquot of your final working solution under the exact same conditions (temperature, time, light exposure). At the end of the experiment, analyze this control sample by HPLC to quantify any degradation that occurred during the assay. This will provide a self-validating check on your compound's stability.
-
Summary of Troubleshooting Strategies
| Observation | Probable Cause | Recommended Action |
| Gradual pH drop, appearance of new polar peaks in HPLC. | Hydrolysis | Prepare solutions fresh from a DMSO stock; ensure buffer pH is stable and between 6.0-8.0. |
| Solution becomes cloudy, viscous, or forms a precipitate/gel. | Polymerization | Avoid heating and exposure to light; use high-purity reagents and avoid contact with metals. |
| Inconsistent biological activity or variable analytical results. | Ongoing Degradation | Prepare working solutions immediately before use; minimize incubation times; use a stability control sample. |
References
- Sigma-Aldrich.
- SNF. AQUEOUS ACRYLAMIDE - Storage and Handling Guide.
- Google Patents. US5352828A - Process for stabilizing aqueous acrylamide solution.
- Wikipedia. 2-Vinylpyridine.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- FUJIFILM Wako Chemicals.
- Benchchem.
- ACS Publications.
- OECD SIDS. Initial Assessment Profile: 2-Vinylpyridine.
- ChemicalBook. 2-Vinylpyridine: Properties, Production process and Uses.
- Japan Environment Agency. Environmental Monitoring of Chemicals: Analytical Methods.
- SpringerLink. Poly(vinylpyridine)
- PubMed. Analysis of acrylamide irradiation degradation effects and products in the starch mechanism.
- MDPI.
- ResearchGate.
- Semantic Scholar.
- ScienceDirect.
- ACS Publications. In-Depth Mechanistic Study on the Formation of Acrylamide and Other Vinylogous Compounds by the Maillard Reaction.
- PMC. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
- ResearchG
- IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. snf.com [snf.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 6. US5352828A - Process for stabilizing aqueous acrylamide solution - Google Patents [patents.google.com]
- 7. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
Troubleshooting poor solubility of N-(6-methoxypyridin-3-yl)prop-2-enamide in buffer solutions
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of N-(6-methoxypyridin-3-yl)prop-2-enamide .
As an acrylamide-functionalized methoxypyridine, this molecule presents unique physicochemical challenges. It possesses a weakly basic pyridine ring, a hydrophobic core, and a highly reactive Michael acceptor (the prop-2-enamide group). Standard solubilization techniques often fail because they do not account for the chemical reactivity of the acrylamide warhead in biological buffers. This guide synthesizes thermodynamic principles, excipient strategies, and mechanistic troubleshooting to help you achieve stable, reproducible assay conditions.
Diagnostic Decision Tree
Before altering your formulation, it is critical to identify whether your issue is a true thermodynamic solubility limit, a kinetic precipitation event (solvent shock), or a chemical degradation issue (covalent reactivity).
Fig 1: Diagnostic flowchart for troubleshooting acrylamide derivative solubility.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My compound precipitates immediately upon diluting my DMSO stock into the aqueous assay buffer (pH 7.4). Why does this happen, and how can I prevent it? A1: This is a classic "solvent shock" phenomenon. N-(6-methoxypyridin-3-yl)prop-2-enamide is highly soluble in DMSO but has poor intrinsic aqueous solubility at physiological pH because the methoxypyridine nitrogen (pKa ~4.5–5.5) is entirely un-ionized[1]. When a concentrated DMSO stock is rapidly introduced into water, the local environment becomes highly supersaturated, leading to rapid nucleation and kinetic precipitation[2].
-
Solution: Instead of a single-step dilution, use a step-wise dilution method. Pre-warm the buffer to 37°C (if assay-compatible) to increase kinetic solubility[2]. Alternatively, introduce a co-solvent (e.g., 5% PEG-400) or a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the aqueous buffer before adding the DMSO stock. Cyclodextrins form an inclusion complex with the hydrophobic pyridine core, shielding it from the aqueous environment[3].
Q2: The compound initially dissolves fine, but I notice a gradual loss of concentration and cloudiness over 1–2 hours. Is it slowly precipitating? A2: If you are working with biological buffers (like RIPA, lysis buffers, or kinase assay buffers), check your buffer composition immediately. Does it contain reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME)? The prop-2-enamide group is a reactive Michael acceptor. In the presence of thiols, it undergoes a rapid, irreversible thiol-ene Michael addition[4]. The resulting covalent adduct has a completely different LogP and solubility profile, which often precipitates out of solution or polymerizes.
-
Solution: Remove all nucleophilic reducing agents (DTT, BME) from your buffer. If a reducing environment is strictly required for protein stability, substitute DTT with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not readily react with acrylamides.
Q3: Can I use pH adjustments to keep the compound in solution? A3: Yes, if your downstream application permits it. The molecule contains a weak base (the pyridine nitrogen). According to the Henderson-Hasselbalch equation, lowering the pH of the buffer below the pKa of the pyridine ring will protonate the molecule, exponentially increasing its thermodynamic solubility[1]. However, the electron-withdrawing nature of the amide group at position 3 and the resonance of the methoxy group at position 6 shift the pKa. You will likely need to drop the pH to 4.0–4.5 to see a dramatic solubility rescue. If you are conducting live-cell assays, this is not viable, and you must rely on excipients[2].
Mechanistic Pathway: Thiol-Driven "Pseudo-Precipitation"
Many researchers mistake chemical degradation for poor physical solubility. The diagram below illustrates the causality behind compound loss in standard biological buffers.
Fig 2: Mechanism of acrylamide reactivity with buffer thiols leading to apparent precipitation.
Quantitative Data & Matrices
Table 1: Excipient Selection Matrix for N-(6-methoxypyridin-3-yl)prop-2-enamide
| Excipient Class | Example | Recommended Conc. | Mechanism of Action | Cell Assay Compatibility |
| Co-solvents | DMSO, PEG-400 | 1% - 5% (v/v) | Reduces solvent polarity, disrupts water H-bond network[3]. | High (at <1% DMSO) |
| Complexing Agents | HP-β-Cyclodextrin | 5% - 20% (w/v) | Encapsulates hydrophobic pyridine core in a hydrophilic shell[3]. | High (Generally non-toxic) |
| Surfactants | Tween-80, Triton X-100 | 0.01% - 0.1% (v/v) | Forms micelles to solubilize the lipophilic compound[3]. | Low/Moderate (Can lyse cells) |
Table 2: Buffer Component Compatibility
| Buffer Component | Compatibility | Reason / Causality |
| PBS (pH 7.4) | Moderate | Neutral pH leaves pyridine un-ionized; requires co-solvents. |
| Acetate Buffer (pH 4.5) | High | Protonates pyridine nitrogen, maximizing thermodynamic solubility[1]. |
| DTT / BME | Incompatible | Rapid covalent reaction with the prop-2-enamide Michael acceptor[4]. |
| TCEP | High | Non-nucleophilic reducing agent; preserves the acrylamide warhead. |
Self-Validating Experimental Protocols
Protocol A: Preparation of Stable Stock and Controlled Buffer Dilution
Objective: To prevent kinetic precipitation (solvent shock) when preparing assay-ready solutions.
-
Stock Preparation: Dissolve the lyophilized N-(6-methoxypyridin-3-yl)prop-2-enamide powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 1 minute.
-
Buffer Pre-Conditioning: Prepare your target aqueous buffer (e.g., PBS). Crucial Step: Ensure the buffer is strictly free of DTT or BME. Add 10% (w/v) HP-β-Cyclodextrin to the buffer and stir until completely clear.
-
Temperature Alignment: Pre-warm both the DMSO stock and the cyclodextrin-buffer to 37°C in a water bath to increase the kinetic energy and solubility limit[2].
-
Step-Wise Dilution: While vortexing the aqueous buffer at medium speed, add the DMSO stock dropwise (e.g., 1 µL per second) to achieve the final desired concentration (e.g., 100 µM).
-
Validation: Visually inspect against a dark background for Tyndall scattering (cloudiness). Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, the solubility limit has been exceeded.
Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: To determine the absolute equilibrium solubility of the compound in a specific buffer system.
-
Compound Addition: Add an excess amount of solid N-(6-methoxypyridin-3-yl)prop-2-enamide (e.g., 5 mg) into a 2 mL glass HPLC vial[5].
-
Buffer Addition: Add 1 mL of the test buffer (e.g., pH 5.0 Acetate buffer vs. pH 7.4 PBS).
-
Equilibration: Cap tightly and place on an orbital shaker at 300 RPM at a constant temperature (e.g., 25°C) for 24 to 48 hours. Note: Extended time is required to reach true thermodynamic equilibrium[5].
-
Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet all undissolved solids[2].
-
Quantification: Carefully aspirate the clear supernatant. Dilute the supernatant 1:10 in mobile phase (e.g., Water/Acetonitrile) and quantify the concentration using HPLC-UV or LC-MS/MS against a known standard curve prepared in DMSO.
References
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. Pharma Focus Asia. Available at:[Link]
-
Strategies for Improving Solubility and Dissolution of Poorly Water Soluble Drugs. PriMera Scientific Publications. Available at:[Link]
-
A Chemosensor Based on Gold Nanoparticles and Dithiothreitol (DTT) for Acrylamide Electroanalysis. National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
- 1. primerascientific.com [primerascientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. A Chemosensor Based on Gold Nanoparticles and Dithiothreitol (DTT) for Acrylamide Electroanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Off-Target Covalent Binding of N-(6-methoxypyridin-3-yl)prop-2-enamide
Welcome to the technical support center for researchers working with N-(6-methoxypyridin-3-yl)prop-2-enamide and other acrylamide-based covalent inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with actionable insights and troubleshooting strategies to minimize off-target covalent binding and enhance the selectivity of your compounds.
The inherent reactivity of the acrylamide "warhead" is a double-edged sword. While it enables potent, lasting inhibition of the intended target, it also carries the risk of indiscriminate reactions with other proteins, potentially leading to toxicity or confounding experimental results.[1][2][3][4] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target binding for my acrylamide-containing compound?
A1: The principal mechanism is a Michael addition reaction. The electrophilic β-carbon of the α,β-unsaturated amide is susceptible to nucleophilic attack by the thiol group of cysteine residues on various proteins throughout the proteome.[1] While your intended target has a cysteine positioned for efficient reaction, other proteins with reactive cysteines can also be modified, leading to off-target effects.[4]
Q2: I'm observing significant cytotoxicity in my cell-based assays. Could this be due to off-target effects?
A2: Yes, this is a strong possibility. Widespread, non-specific modification of cellular proteins can disrupt critical pathways, leading to cytotoxicity.[2][5] This sustained off-target engagement is a known risk and a key hurdle in the development of covalent inhibitors.[2][5] It is crucial to determine if the observed toxicity is a result of on-target inhibition or off-target reactivity.
Q3: How can I begin to assess the selectivity of my compound?
A3: A foundational method is to perform a reactivity assay with a model thiol, such as glutathione (GSH).[6][7][8] This provides a quantitative measure of the compound's intrinsic electrophilic reactivity.[6][7] Additionally, advanced chemoproteomic techniques, such as activity-based protein profiling (ABPP), are the gold standard for identifying off-target proteins directly in a cellular context.[9][10]
Q4: Is it possible to modify my compound to make it more selective?
A4: Absolutely. Medicinal chemistry efforts can "tune" the reactivity of the acrylamide warhead. Strategies include introducing substitutions on the acrylamide moiety to alter its electronic or steric properties.[6][7][11] For example, adding a methyl group to the β-position of the Michael acceptor can decrease background proteome reactivity.[12]
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for diagnosis and resolution.
Issue 1: High Background Reactivity in Proteomic Profiling
-
Symptom: In a competitive chemoproteomics experiment (e.g., isoTOP-ABPP), you observe that your compound competes with a broad-spectrum cysteine-reactive probe for binding to a large number of proteins, indicating poor selectivity.
-
Potential Cause: The acrylamide warhead of your compound possesses excessively high intrinsic electrophilicity, leading to widespread, non-specific reactions with many accessible cysteine residues.
-
Recommended Actions:
-
Quantify Intrinsic Reactivity: Perform an in vitro assay to measure the reaction rate of your compound with glutathione (GSH).[6][7] This will provide a baseline half-life (t1/2) for your warhead's reactivity.[6]
-
Structural Modification (Lead Optimization): Synthesize analogs with modified warheads designed to reduce electrophilicity. This is a key strategy for improving selectivity.[1]
-
Dose-Response Analysis: Perform proteomic profiling across a wide range of concentrations. This can help identify a "selectivity window" where on-target binding is maximized with minimal off-target engagement.[9][10]
-
| Warhead Modification Strategy | Rationale | Example Reference |
| α-Substitution | Introducing substituents at the α-position of the acrylamide can modulate reactivity. For instance, α-cyanoacrylamides can increase reactivity but also introduce reversibility.[1][11][13] | [7] |
| β-Substitution | Adding sterically hindering groups, like a methyl group, at the β-position can decrease the rate of Michael addition, thereby reducing off-target reactions.[12] | [12] |
| Bioisosteric Replacement | Replacing the amide group with nitrogen-containing aromatic heterocycles can tune the electronic properties and steric effects of the warhead.[6] | [6] |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
-
Symptom: Your compound is highly potent in an isolated enzyme/protein assay but shows significantly weaker activity or high toxicity in cell-based assays.
-
Potential Cause: The compound's off-target reactivity in the complex cellular environment could be sequestering it through binding to highly abundant proteins (like albumin or glutathione) or causing toxicity that masks the on-target phenotype.[4]
-
Recommended Actions:
-
Assess Off-Target Binding to Abundant Proteins: Use a label-free mass spectrometry approach to directly measure covalent modification of highly abundant proteins like human serum albumin (HSA) when incubated with your compound.[9]
-
Perform a Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in intact cells. A shift in the thermal stability of your target protein upon compound treatment provides strong evidence of binding.
-
Generate a Resistant Mutant: If possible, introduce a mutation at the target cysteine residue (e.g., Cys to Ser). If the compound is still cytotoxic in cells expressing the mutant protein, it strongly suggests the toxicity is driven by off-target effects.
-
Visualizing the Problem: The Selectivity Challenge
The diagram below illustrates the central challenge: balancing on-target efficacy with off-target reactivity.
Caption: Balancing on-target binding with off-target reactions.
Key Experimental Protocols
Protocol 1: Chemoproteomic Workflow for Off-Target Identification
This protocol outlines a competitive activity-based protein profiling (ABPP) experiment to identify the cellular targets of your inhibitor.[2][5]
Objective: To identify proteins that are covalently modified by your compound in a cellular lysate.
Workflow Diagram:
Caption: Workflow for competitive chemoproteomic profiling.
Methodology:
-
Cell Treatment & Lysis: Treat cultured cells with either your inhibitor at various concentrations or a vehicle control (DMSO). Harvest and lyse the cells under native conditions.
-
Probe Labeling: Treat the proteomes with a cysteine-reactive probe that has an alkyne handle (e.g., iodoacetamide-alkyne). This probe will label cysteines that were not blocked by your inhibitor.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne-labeled proteins.[2][5]
-
Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins.
-
Proteomic Analysis: Digest the enriched proteins (typically on-bead with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are true targets of your inhibitor will be depleted in the inhibitor-treated sample compared to the DMSO control, as your compound will have blocked the cysteine residue from being labeled by the probe.
References
-
Wang, Y., et al. (2023). Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. Journal of Medicinal Chemistry, 66(11), 7559–7573. [Link]
-
Parker, C. G., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4935–4946. [Link]
-
American Chemical Society. (2021). Electrophilic tuning of cysteine-targeted reversible α-cyanoacrylamide warheads overcomes the hydrolytic susceptibility of their peptide-warhead drug conjugates. ACS Spring 2021. [Link]
-
Parker, C. G., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4935–4946. [Link]
-
Reaction Biology. (2026). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Reaction Biology Blog. [Link]
-
Zhang, T., et al. (2016). Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. Chemical Research in Toxicology, 29(1), 118–127. [Link]
-
Lin, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7810. [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26), 39184–39193. [Link]
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Browne, C. M., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]
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Lee, H., & Lee, K. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Pharmaceuticals, 15(12), 1478. [Link]
-
Patricelli, M. P., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10, 983–991. [Link]
-
Christidi, F., & Vakonakis, I. (2022). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. Frontiers in Molecular Biosciences, 9, 988310. [Link]
-
Gabizon, R., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. RSC Chemical Biology, 2(4), 1145–1156. [Link]
-
News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26), 39184-39193. [Link]
-
Kuenzi, B. M., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(10), 2275–2289. [Link]
-
Wouters, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(7), 6757. [Link]
-
Bar-Peled, L., et al. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Nature Chemical Biology, 10, 983–991. [Link]
-
Liu, Y., et al. (2022). Advanced approaches of developing targeted covalent drugs. MedChemComm, 13(10), 1733-1746. [Link]
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Wenzel, J., et al. (2021). Recent Advances in Covalent Drug Discovery. Angewandte Chemie International Edition, 60(45), 23948-23966. [Link]
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Technical Support Center: Optimizing Michael Addition Reactions for N-(6-methoxypyridin-3-yl)prop-2-enamide
Welcome to the technical support resource for the optimization of Michael addition reactions involving N-(6-methoxypyridin-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Aza-Michael Addition
The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In the context of our target molecule, N-(6-methoxypyridin-3-yl)prop-2-enamide, the acrylamide moiety serves as the Michael acceptor. This particular scaffold is of significant interest in medicinal chemistry, as the acrylamide group can act as a covalent warhead for targeted inhibitors.[1][3]
The reaction's success is highly dependent on a delicate balance of factors including the nucleophilicity of the donor, the electrophilicity of the acceptor, the choice of catalyst, and the solvent system. This guide will walk you through common challenges and optimization strategies to ensure high-yield, clean reactions.
General Reaction Mechanism
The reaction typically proceeds via a base-catalyzed mechanism where the base activates the nitrogen nucleophile (e.g., an amine or thiol) or an acid-catalyzed mechanism where the Lewis or Brønsted acid activates the acrylamide acceptor.[4][5]
Caption: Base-catalyzed aza-Michael addition mechanism.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is one of the most common issues and can stem from several factors. A systematic approach is key to diagnosing the problem.
1. Inadequate Catalyst Activity:
-
Cause: The chosen base may be too weak to deprotonate the nitrogen nucleophile effectively, or the Lewis acid may not be strong enough to activate the acrylamide. The pKa of the nucleophile's conjugate acid is a critical parameter.
-
Solution:
-
For Base Catalysis: If you are using a weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and your nucleophile is not particularly acidic (e.g., a secondary amine), consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). For particularly stubborn cases, a phosphazene base can be highly effective for amide nucleophiles.[6]
-
For Acid Catalysis: Scandium or Ytterbium triflates are excellent water-stable Lewis acids that can activate the acrylamide carbonyl, making the β-carbon more electrophilic.[7][8] This is particularly useful for less reactive nucleophiles.
-
2. Poor Solubility:
-
Cause: One or more of your reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. This can be an issue with lipophilic acrylamides in aqueous systems.[9]
-
Solution: Screen a range of solvents. For aza-Michael additions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points. If solubility in a single solvent is an issue, consider a solvent mixture (e.g., CH3CN/DMF).[10]
3. Steric Hindrance:
-
Cause: A bulky nucleophile or a substituted acrylamide can sterically hinder the approach to the β-carbon.
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be mindful that higher temperatures can also lead to side reactions. A less sterically hindered base might also be beneficial.
4. Reversibility of the Reaction:
-
Cause: The Michael addition can be reversible, especially with heat.[11][12] The product might be reverting to the starting materials under the reaction conditions.
-
Solution: Attempt the reaction at a lower temperature for a longer period. If the reaction is performed at an elevated temperature, ensure the workup is conducted after the reaction has cooled to room temperature.
Caption: Troubleshooting workflow for low conversion.
Question 2: My TLC/LC-MS shows multiple spots. What are the common side products and how can I minimize them?
Answer:
The formation of side products is a clear indication that your reaction conditions are not optimal. Here are the most common culprits:
1. Polymerization of the Acrylamide:
-
Cause: Acrylamides can undergo self-polymerization, especially in the presence of strong bases or at elevated temperatures.
-
Solution:
-
Perform the reaction at a lower temperature (0 °C to room temperature).
-
Add the base or catalyst slowly to the mixture of the nucleophile and the acrylamide to avoid localized high concentrations of the catalyst.
-
Ensure your acrylamide starting material is pure and free of any polymerization inhibitors or initiators.
-
2. Bis-Addition:
-
Cause: If your nucleophile has more than one reactive site (e.g., a primary amine or a molecule with two thiol groups), it can react with two molecules of the acrylamide. The initial Michael adduct can also sometimes react with another molecule of acrylamide.[11][12]
-
Solution:
-
Use a stoichiometric excess of the nucleophile (e.g., 1.5 to 2 equivalents) to favor the mono-adduct.
-
If the adduct itself is reactive, consider a phase-transfer catalyst system to maintain low concentrations of the reactive species in the organic phase.[13]
-
3. 1,2-Addition vs. 1,4-Addition:
-
Cause: While less common for softer nucleophiles like amines and thiols, very strong, "hard" nucleophiles (like organolithium reagents) can attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[14][15]
-
Solution: This is generally not an issue with aza-Michael additions. However, if you are using a carbon nucleophile, using a weaker base to generate the enolate will favor the desired 1,4-addition.[14]
4. Catalyst-Induced Decomposition:
-
Cause: The combination of a strong base and an elevated temperature can lead to the decomposition of your starting materials or product.
-
Solution: Screen milder bases (e.g., K2CO3, DIPEA) or consider a Lewis acid-catalyzed approach which often proceeds under milder conditions.[7]
| Side Product | Likely Cause | Suggested Solution |
| Polymer | Strong base, high temperature | Lower temperature, slow addition of catalyst |
| Bis-Adduct | Stoichiometry, reactive product | Use excess nucleophile, control concentration |
| Decomposition | Harsh conditions (strong base + heat) | Use milder base or switch to Lewis acid catalysis |
Frequently Asked Questions (FAQs)
Q1: What is the best type of catalyst for this reaction: a base or an acid?
The choice between a base and an acid catalyst depends primarily on the nature of your nucleophile.
-
Base Catalysis is most common for aza- and thia-Michael additions. The base deprotonates the nucleophile (amine, thiol), increasing its nucleophilicity for the attack on the acrylamide.[4] For amines, bases like TEA, DIPEA, or DBU are common.[16]
-
Lewis Acid Catalysis is advantageous when using less reactive nucleophiles. The Lewis acid coordinates to the carbonyl oxygen of the acrylamide, making the β-carbon more electron-deficient and thus more susceptible to nucleophilic attack.[7] This can also help to prevent polymerization side reactions.
Q2: How critical is the choice of solvent?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents like DMF, DMSO, and acetonitrile (MeCN) are generally excellent choices as they can dissolve a wide range of reactants and stabilize charged intermediates.
-
Protic Solvents like methanol or ethanol can also be used and may participate in the protonation step of the mechanism. However, they can also form hydrogen bonds with the nucleophile, potentially reducing its reactivity.[17]
-
Aqueous Conditions can be used, particularly with water-stable Lewis acid catalysts like Yb(OTf)3.[7] However, the solubility of organic reactants can be a limitation.[9]
Q3: What effect does temperature have on the reaction?
Temperature is a double-edged sword.
-
Increasing Temperature generally increases the reaction rate, which can be useful for sterically hindered or electronically deactivated substrates.
-
Excessive Heat can promote side reactions like polymerization and decomposition. It can also favor the reverse Michael reaction, leading to lower yields.[11][12] It is often best to start at room temperature and only apply heat if the reaction is sluggish.
Q4: Is N-(6-methoxypyridin-3-yl)prop-2-enamide considered a reactive Michael acceptor?
Yes. Acrylamides are effective Michael acceptors. The electron-withdrawing nature of the amide carbonyl group polarizes the double bond, making the β-carbon electrophilic.[3] The reactivity can be further tuned by substituents on the nitrogen or the α/β carbons. N-aryl acrylamides are generally considered to be relatively reactive.[18]
Experimental Protocols
General Protocol for Base-Catalyzed Aza-Michael Addition
This protocol provides a general starting point and should be optimized for your specific nucleophile.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-(6-methoxypyridin-3-yl)prop-2-enamide (1.0 eq.) and the chosen anhydrous solvent (e.g., acetonitrile, to make a 0.1-0.5 M solution).
-
Addition of Nucleophile: Add the nitrogen nucleophile (1.1 - 1.5 eq.) to the stirred solution.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base catalyst (e.g., DBU, 0.1-0.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
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Michael Addition Reaction Mechanism - Chemistry Steps. (2020, April 7). Chemistry Steps. [Link]
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Michael addition reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Palladium-Catalyzed anti-Michael-Type (Hetero)arylation of Acrylamides. (2024, July 6). The Journal of Organic Chemistry. [Link]
-
Model Reactions of Acrylamide with Selected Amino Compounds. (2010, January 15). Journal of Agricultural and Food Chemistry. [Link]
-
Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. (1969). Canadian Journal of Chemistry. [Link]
-
Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. (2020). Organic & Biomolecular Chemistry. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]
-
Palladium-Catalyzed anti-Michael-Type (Hetero)arylation of Acrylamides. (2024, May 14). The Journal of Organic Chemistry. [Link]
-
Model reactions of acrylamide with selected amino compounds. (2010, February 10). PubMed. [Link]
-
Michael Addition - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
-
Michael reactions in water using Lewis acid–surfactant-combined catalysts. (2000). Tetrahedron Letters. [Link]
-
23.10: Conjugate Additions- The Michael Reaction. (2020, May 30). Chemistry LibreTexts. [Link]
-
Morphology Control and Metallization of Porous Polymers Synthesized by Michael Addition Reactions of a Multi-Functional Acrylamide with a Diamine. (n.d.). ACS Publications. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017, December 13). RSC Publishing. [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (n.d.). PMC. [Link]
-
Highly Efficient Amide Michael Addition and Its Use in the Preparation of Tunable Multicolor Photoluminescent Polymers. (2020, October 30). ACS Applied Materials & Interfaces. [Link]
-
Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. (2015). Chemical Science. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023, May 15). MDPI. [Link]
-
Efficient Lewis Acid-Catalyzed Stereocontrolled Radical Polymerization of Acrylamides. (2001, June 26). Journal of the American Chemical Society. [Link]
-
Phospha-Michael Addition as a New Click Reaction for Protein Functionalization. (n.d.). PMC. [Link]
-
Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. (2021, July 21). Beilstein Journal of Organic Chemistry. [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). ScholarWorks@GVSU. [Link]
-
Optimization of Michael Addition Reaction. (n.d.). ResearchGate. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017, December 13). RSC Publishing. [Link]
-
Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. (n.d.). ChemRxiv. [Link]
-
Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. (2020, July 28). RSC Publishing. [Link]
-
Spatial and Temporal Control of Thiol-Michael Addition via Photocaged Superbase in Photopatterning and Two-Stage Polymer Networks Formation. (2014, September 8). Macromolecules. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. (2023, December 22). Revista Internacional de Investigación e Innovación Tecnológica. [Link]
-
Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. (n.d.). ResearchGate. [Link]
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Michael reaction of chitosan with acrylamides in an aqueous alkali–urea solution. (2015, April 13). Polymer Bulletin. [Link]
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DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1. (2020, March 23). ACS Omega. [Link]
-
Catalytic asymmetric Michael reactions with enamides as nucleophiles. (n.d.). PubMed. [Link]
-
New One-Step Method for Anti-Michael Reaction. (2024, July 11). Mirage News. [Link]
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N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022, February 21). Semantic Scholar. [Link]
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N-(6-methoxypyridin-3-yl)prop-2-enamide stability and storage at room temperature
Welcome to the technical support center for N-(6-methoxypyridin-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound at room temperature. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
N-(6-methoxypyridin-3-yl)prop-2-enamide is a molecule of interest in medicinal chemistry and drug discovery, featuring both a pyridine ring and an acrylamide moiety.[1] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the factors affecting its stability at room temperature and provide practical advice for its handling and storage.
The core structure of N-(6-methoxypyridin-3-yl)prop-2-enamide contains two key functional groups that dictate its reactivity and stability: the electrophilic acrylamide "warhead" and the methoxypyridine ring.[2] The acrylamide group is susceptible to Michael addition by nucleophiles, while the methoxypyridine ring is generally stable but can be influenced by its substituents and environmental conditions.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of N-(6-methoxypyridin-3-yl)prop-2-enamide at room temperature?
A1: The stability of N-(6-methoxypyridin-3-yl)prop-2-enamide at room temperature is primarily influenced by:
-
Presence of Nucleophiles: The acrylamide moiety is an electrophile and can react with nucleophiles, such as thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol, or cysteine residues in proteins), amines, and even water, leading to the formation of adducts.[2][4]
-
pH of the Solution: The reactivity of the acrylamide group is pH-dependent. While stable at neutral pH, basic conditions can catalyze hydrolysis of the amide bond or Michael addition. Acidic conditions can also promote hydrolysis, although generally at a slower rate.
-
Exposure to Light: Pyridine derivatives can be sensitive to light.[5] Prolonged exposure to UV or even ambient light may lead to photodegradation.
-
Presence of Oxidizing Agents: Strong oxidizing agents can potentially react with the electron-rich methoxypyridine ring or the acrylamide double bond.[5]
-
Elevated Temperatures: Although the query is about room temperature, it's important to note that higher temperatures will accelerate degradation processes.[6]
Q2: What are the recommended storage conditions for solid N-(6-methoxypyridin-3-yl)prop-2-enamide?
A2: For optimal stability, solid N-(6-methoxypyridin-3-yl)prop-2-enamide should be stored in a cool, dark, and dry place.[7] Specifically:
-
Temperature: While stable at room temperature for short periods, for long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize any potential degradation.[5][7]
-
Light: Store in an amber vial or a light-blocking container to prevent photolytic degradation.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.[7]
-
Container: Use a tightly sealed container to prevent moisture absorption.[5]
Q3: How should I prepare and store solutions of N-(6-methoxypyridin-3-yl)prop-2-enamide?
A3: Solutions are generally less stable than the solid compound.
-
Solvent Selection: Use anhydrous, aprotic solvents such as DMSO or DMF for stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage as they can act as nucleophiles. For aqueous buffers, prepare solutions fresh before each experiment.
-
pH: If using aqueous buffers, maintain a pH as close to neutral as possible (pH 6.5-7.5).
-
Storage of Solutions: For short-term storage (a few days), store stock solutions at -20 °C. For longer-term storage, it is advisable to store at -80 °C. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, avoid contact with:
-
Strong acids and bases: These can catalyze hydrolysis.
-
Strong oxidizing and reducing agents.
-
Thiols and other strong nucleophiles: Unless it is the intended reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment from a solid stock stored under recommended conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Loss of activity in a biological assay. | The compound may have reacted with components in the assay buffer (e.g., DTT, BSA). | Review the composition of your assay buffer. If possible, remove or replace nucleophilic components. Run a control experiment to assess the stability of the compound in the buffer over the time course of the assay. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Degradation of the compound. | Analyze the sample immediately after preparation. If new peaks are observed, consider potential degradation pathways such as hydrolysis or oxidation. Use the forced degradation protocol below to identify potential degradation products. |
| Poor solubility in aqueous buffers. | N-aryl acrylamides can have poor aqueous solubility.[8] | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Experimental Protocols
Protocol 1: Assessment of Room Temperature Stability in Solution
This protocol provides a framework to assess the stability of N-(6-methoxypyridin-3-yl)prop-2-enamide in a chosen solvent or buffer at room temperature.
Objective: To determine the degradation rate of N-(6-methoxypyridin-3-yl)prop-2-enamide in a specific solution at ambient temperature.
Materials:
-
N-(6-methoxypyridin-3-yl)prop-2-enamide
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18) and detector (UV or MS)
Methodology:
-
Prepare a stock solution: Accurately weigh and dissolve N-(6-methoxypyridin-3-yl)prop-2-enamide in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare the test solution: Dilute the stock solution with the buffer or solvent of interest to the final desired concentration (e.g., 100 µM).
-
Initial Analysis (T=0): Immediately analyze the test solution by HPLC or LC-MS to determine the initial peak area of the compound.
-
Incubation: Store the test solution at a controlled room temperature (e.g., 25 °C), protected from light.
-
Time-point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), take an aliquot of the test solution and analyze it by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) peak area. Plot the percentage of remaining compound versus time to determine the stability profile.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.[5]
Objective: To identify potential degradation products of N-(6-methoxypyridin-3-yl)prop-2-enamide under various stress conditions.
Materials:
-
N-(6-methoxypyridin-3-yl)prop-2-enamide
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol or acetonitrile
-
LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-(6-methoxypyridin-3-yl)prop-2-enamide in methanol or acetonitrile.[5]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours, then dissolve in the initial solvent.[5]
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber as per ICH Q1B guidelines.[5]
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by LC-MS to identify and characterize any degradation products.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for N-(6-methoxypyridin-3-yl)prop-2-enamide based on the known reactivity of its functional groups.
Caption: Potential degradation pathways for N-(6-methoxypyridin-3-yl)prop-2-enamide.
Summary of Stability and Storage Recommendations
| Condition | Solid State | Solution (Aprotic Solvent) | Solution (Aqueous Buffer) |
| Short-term Storage | Room Temperature (days to weeks) | -20 °C (days to weeks) | Prepare fresh |
| Long-term Storage | -20 °C (months to years) | -80 °C (months) | Not Recommended |
| Light Protection | Essential | Essential | Essential |
| Inert Atmosphere | Recommended | Recommended | Not Applicable |
References
- ACS Publications. (2007). Effects of Substitution Groups on the RAFT Polymerization of N-Alkylacrylamides in the Preparation of Thermosensitive Block Copolymers. Macromolecules.
- ACS Publications. (2020). Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of Medicinal Chemistry.
- MDPI. (2023).
- PMC. (n.d.). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides.
- ACS Publications. (2023). Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. Journal of the American Chemical Society.
- BenchChem. (n.d.). How to prevent the degradation of 4-(Chloromethyl)-2-methoxypyridine during storage.
- RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
- ResearchGate. (2026). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- BenchChem. (n.d.). The Ascendancy of N-Substituted Acrylamides: From Polymer Precursors to Precision Covalent Therapeutics.
- PubMed. (1990).
- ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- (n.d.).
- Sigma-Aldrich. (2025).
- ResearchGate. (n.d.). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution.
- PubChem. (n.d.). N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide.
- BenchChem. (n.d.). synthesis of 3-(pyridin-3-yl)
- TCI Chemicals. (2024).
- Enamine. (n.d.).
- FloorBridge International GmbH. (2024).
- UNI-ONWARD. (n.d.). 物質安全資料表(SDS)索取.
- MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II)
- Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
- PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- PMC. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
- Sigma-Aldrich. (n.d.). N-(3-hydroxypropyl)prop-2-enamide.
- Chemical Synthesis Database. (2025). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide.
- ResearchGate. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one)
- PubChemLite. (n.d.). N-(6-methoxypyridin-3-yl)acetamide (C8H10N2O2).
- ChemicalBook. (n.d.). N-ETHYL-2-[(6-METHOXYPYRIDIN-3-YL)-(2-METHYLPHENYL)SULFONYLAMINO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE.
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- 6. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
Technical Support Center: Purifying N-(6-methoxypyridin-3-yl)prop-2-enamide
Welcome to the technical support center for the purification of N-(6-methoxypyridin-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important compound. By understanding the "why" behind each step, you can better adapt and optimize these protocols for your specific experimental context.
Section 1: Understanding Your Reaction - FAQs on Common Impurities
The most common synthetic route to N-(6-methoxypyridin-3-yl)prop-2-enamide is the nucleophilic acyl substitution of 5-amino-2-methoxypyridine with acryloyl chloride, often in the presence of a non-nucleophilic base like triethylamine (TEA).[1][2] This reaction, while straightforward, can generate several predictable byproducts that complicate purification.
Q1: What are the most likely impurities in my crude product?
A1: Your crude product will likely contain a mixture of the following:
-
Unreacted Starting Materials: 5-amino-2-methoxypyridine and potentially hydrolyzed acryloyl chloride (acrylic acid).
-
Base-Related Salt: If you use triethylamine, the most common impurity is triethylammonium hydrochloride (TEA-HCl), which often precipitates as a white solid.[1]
-
Polymerized Product: Acrylamides are susceptible to polymerization, especially under heat or in the presence of radical initiators.[3] This results in a sticky, often insoluble residue.
-
Over-Acylated Byproducts: While less common for this secondary amine, trace amounts of di-acylated products can sometimes form.
Q2: I have a large amount of white, insoluble solid in my reaction vessel after the reaction. What is it?
A2: This is almost certainly the hydrochloride salt of your amine base (e.g., triethylammonium hydrochloride).[1] It is formed as the base neutralizes the HCl generated during the acylation reaction.[2] This salt is highly polar and can be easily removed by filtering the reaction mixture and/or during an aqueous workup, as it is highly soluble in water but poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
Q3: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
A3: Thin-Layer Chromatography (TLC) is the most effective initial assessment tool.[4] It provides a rapid snapshot of the number of components in your mixture and their relative polarities.
-
Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc). Spot it on a silica gel TLC plate alongside your starting amine.
-
Analysis: Develop the plate in a solvent system like 50-70% ethyl acetate in hexanes. The product, being more polar than the starting amine due to the amide group, should have a lower Rf value. Multiple spots indicate the presence of impurities. The goal is to find a solvent system where your product spot is well-separated from all others.[5]
Section 2: Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during purification and provides a logical path to resolving them.
Problem 1: My crude product is a sticky oil or gum and refuses to crystallize.
-
Likely Cause: This is often due to the presence of residual solvent or a high concentration of impurities that inhibit lattice formation. Polymerized material can also contribute to this issue.
-
Expert Recommendation:
-
Trituration: Try adding a non-polar solvent in which your product is poorly soluble, such as petroleum ether or diethyl ether.[6][7] Stir or sonicate the mixture vigorously. Impurities may dissolve while the desired product solidifies. Filter to collect the solid.
-
Solvent Swap: Dissolve the oil in a minimum amount of a low-boiling solvent like DCM. Add a larger volume of a non-polar solvent like hexanes until the solution becomes cloudy. Allow it to stand, or gently warm to redissolve and then cool slowly to encourage crystallization.
-
Purification is Necessary: If trituration fails, the impurity load is likely too high for simple crystallization. You must proceed to column chromatography.
-
Problem 2: My TLC shows multiple spots. How do I choose between recrystallization and column chromatography?
-
Analysis: The choice depends on the separation of the spots (ΔRf) and the relative abundance of the product.
-
Expert Recommendation: Follow this decision workflow:
Caption: Decision workflow for selecting a purification method.
Problem 3: My column chromatography separation is poor (co-elution of product and impurities).
-
Likely Cause: The solvent system (mobile phase) is not optimized for your specific mixture of compounds. The polarity may be too high, causing everything to elute quickly, or too low, resulting in poor movement off the baseline.[8]
-
Expert Recommendation:
-
TLC Optimization is Key: Before running a column, perfect your solvent system using TLC. The ideal system will move your product to an Rf value of 0.25-0.35 .[5] This provides the optimal balance between resolution and elution time.
-
Use a Gradient: Instead of a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.
-
Sample Loading: Do not overload the column. A general rule is to load no more than 1g of crude material per 40g of silica gel.[9] Dissolve your sample in a minimal amount of solvent (preferably the initial column solvent) for loading; this is known as wet-loading. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry-loading).[9]
-
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Application | Solvent System (v/v) | Expected Product Rf | Causality & Notes |
| TLC Screening | 50% Ethyl Acetate / Hexanes | ~0.4-0.5 | A good starting point to visualize all components. |
| Column Elution | 20-40% Ethyl Acetate / Hexanes | ~0.25-0.35 | This lower polarity mixture will provide better separation on a column.[9] |
| Polar Impurities | 5% Methanol / Dichloromethane | Varies | Use if impurities are not moving in EtOAc/Hexanes. The amide product is also very soluble. |
Problem 4: My yield is very low after recrystallization.
-
Likely Cause: The chosen solvent may be too good at dissolving your product, even at low temperatures. Cooling the solution too quickly can also trap impurities and reduce the yield of pure crystals.
-
Expert Recommendation:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For N-(6-methoxypyridin-3-yl)prop-2-enamide, consider solvent pairs like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum of the hot "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath or refrigerator to maximize crystal formation.
-
Recover a Second Crop: After filtering the first crop of crystals, take the remaining solution (the mother liquor) and concentrate it under reduced pressure. The resulting residue can often be recrystallized again to recover more product, albeit at a potentially lower purity.
-
Section 3: Validated Experimental Protocols
Protocol A: Flash Column Chromatography
This protocol assumes you have identified an appropriate solvent system via TLC (e.g., 30% EtOAc/Hexanes gives a product Rf of ~0.3).
-
Column Packing: Secure a glass column of appropriate size. Fill it with a slurry of silica gel in the initial, low-polarity solvent (e.g., 10% EtOAc/Hexanes). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product (e.g., 1g) in a minimal amount of DCM (~2-3 mL). Carefully apply this solution to the top of the silica bed.
-
Elution:
-
Begin eluting with the low-polarity solvent (10% EtOAc/Hexanes), applying gentle air pressure ('flash' chromatography).[4] This will wash down non-polar impurities.
-
Gradually increase the solvent polarity according to your gradient plan (e.g., step-wise to 20%, then 30%, then 40% EtOAc/Hexanes).
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots under UV light.
-
Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified N-(6-methoxypyridin-3-yl)prop-2-enamide.
Caption: Workflow for flash column chromatography.
References
- The Pharma Master. (n.d.). Troubleshooting.
- BenchChem. (n.d.). The Ascendancy of N-Substituted Acrylamides: From Polymer Precursors to Precision Covalent Therapeutics.
- BenchChem. (n.d.). Synthesis of 3-(pyridin-3-yl)prop-2-enamide and its derivatives.
- Al-Amiery, A. A., et al. (2014). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 11(2), 643-650.
- King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
- Ramu, A., & Rajendrakumar, K. (n.d.). Natural catalyst mediated ARGET and SARA ATRP of N-Isopropylacrylamide and Methyl acrylate. VIT Chennai.
- Columbia University. (n.d.). Column chromatography. Department of Chemistry.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Note: While the linked search result is a summary, this citation refers to the foundational paper on flash chromatography which establishes these principles.
- ResearchGate. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides.
- BenchChem. (n.d.). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
- American Chemical Society. (2020, January 6). Acrylamide.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acs.org [acs.org]
- 4. columbia.edu [columbia.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
N-(6-methoxypyridin-3-yl)prop-2-enamide vs. Alternative Acrylamide-Based Inhibitors: A Technical Evaluation Guide
Targeted covalent inhibitors (TCIs) have experienced a profound resurgence in modern drug discovery, driven by their ability to achieve prolonged target occupancy, high biochemical efficiency, and the capacity to drug previously "undruggable" targets[1]. At the core of this paradigm is the rational design of the electrophilic warhead.
This guide provides an in-depth comparative analysis of N-(6-methoxypyridin-3-yl)prop-2-enamide —a prototypical heteroaryl acrylamide fragment widely utilized in Fragment-Based Drug Discovery (FBDD)—against other classic acrylamide and non-acrylamide covalent modifiers.
Structural and Mechanistic Profiling
The mechanism of targeted covalent inhibition follows a two-step kinetic model: initial reversible binding ( Ki ) driven by the molecule's "guidance system," followed by irreversible covalent bond formation ( kinact ) driven by the electrophilic warhead[2]. The acrylamide moiety is the premier Michael acceptor in clinical TCIs (e.g., Afatinib, Ibrutinib, AMG-510) due to its optimal balance of aqueous stability and targeted thiol reactivity[3].
The Heteroaryl Acrylamide Advantage: N-(6-methoxypyridin-3-yl)prop-2-enamide
N-(6-methoxypyridin-3-yl)prop-2-enamide relies on its 6-methoxypyridine ring to act as both a preliminary recognition element and an electronic modulator.
-
Electronic Tuning: The electron-donating methoxy group subtly deactivates the pyridine ring. This electronic effect propagates to the conjugated α,β -unsaturated carbonyl, tempering the electrophilicity of the acrylamide.
-
Proximity-Driven Alkylation: Because its intrinsic reactivity is lowered, this "soft" electrophile requires precise spatial proximity and orientation to the target cysteine's thiolate anion to undergo a Michael addition. This minimizes indiscriminate off-target alkylation. Recent high-throughput screening campaigns have successfully utilized similar acrylamide fragment libraries to identify novel, highly specific inhibitors for challenging targets like SARS-CoV-2 Nsp15[4].
Mechanistic Comparators
-
Unsubstituted Aliphatic Acrylamides: Lacking the conjugated electronic modulation of a heteroaryl ring, these compounds typically exhibit higher intrinsic reactivity. While effective in vitro, they often suffer from rapid in vivo clearance due to glutathione (GSH) depletion.
-
α -Substituted Methacrylamides: The addition of an α -methyl group introduces steric hindrance at the β -carbon (the site of nucleophilic attack). This significantly lowers the reaction rate and often renders the Michael addition reversible, a strategy increasingly used to mitigate long-term toxicity[2].
-
Chloroacetamides: These operate via an SN2 substitution rather than a Michael addition. They are highly reactive and generally considered too pan-reactive for systemic therapeutic use, though they remain excellent early-stage chemical probes for Activity-Based Protein Profiling (ABPP).
Comparative Performance Data
To objectively evaluate warhead suitability, we must compare their kinetic and pharmacological profiles. The table below summarizes the typical performance metrics of these electrophilic classes.
| Inhibitor / Warhead Class | Representative Framework | Electrophilic Mechanism | Intrinsic Reactivity ( t1/2 with GSH) | Reversibility | Off-Target Liability |
| Heteroaryl Acrylamide | N-(6-methoxypyridin-3-yl)prop-2-enamide | Michael Addition | Moderate (1.5 - 5 hrs) | Irreversible | Low |
| Aliphatic Acrylamide | N-propylacrylamide | Michael Addition | High (< 1 hr) | Irreversible | Moderate |
| α -Methacrylamide | Tunable Methacrylamides | Michael Addition | Very Low (> 10 hrs) | Reversible | Very Low |
| Chloroacetamide | 2-chloro-N-phenylacetamide | SN2 Alkylation | Very High (< 10 mins) | Irreversible | High (Pan-reactive) |
Experimental Workflows for Covalent Validation
To ensure scientific integrity, covalent fragments must be evaluated through self-validating experimental systems. The following protocols detail the necessary steps to profile intrinsic reactivity and confirm target-specific covalent modification.
Protocol A: Intrinsic Reactivity Profiling via DTNB (Ellman's Reagent) Assay
Causality: Acrylamides must be "tempered" to avoid indiscriminate toxicity. By measuring the depletion of a model thiol (Glutathione, GSH) over time, we can calculate the pseudo-first-order and second-order rate constants. A highly reactive compound (short t1/2 ) will be flagged for potential off-target liabilities[4].
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to mimic physiological pH and prevent metal-catalyzed thiol oxidation.
-
Reagent Initialization: Prepare a 5 mM stock of reduced GSH and a 2 mM stock of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the assay buffer.
-
Incubation: Incubate 100 μ M of GSH with varying concentrations of the acrylamide inhibitor (e.g., 10, 50, 100 μ M) at 37°C. Self-Validation Step: Include a vehicle (DMSO) control and a highly reactive positive control (e.g., a chloroacetamide).
-
Quenching & Detection: At specific time intervals (0, 15, 30, 60, 120 mins), transfer a 50 μ L aliquot of the reaction mixture into a 96-well plate containing 50 μ L of the DTNB solution.
-
Quantification: Measure absorbance at 412 nm immediately. The absorbance corresponds to the formation of the TNB 2− anion, which is directly proportional to the remaining free GSH. Plot thiol depletion over time to derive the kinetic constants.
Protocol B: Intact Protein LC-MS for Covalent Adduct Confirmation
Causality: Biochemical assays can yield false positives due to Pan-Assay Interference Compounds (PAINS) or non-specific protein aggregation. Intact mass spectrometry provides unambiguous, self-validating evidence of covalent bond formation by detecting a mass shift exactly equal to the molecular weight of the inhibitor, confirming 1:1 stoichiometry[3].
-
Protein-Ligand Incubation: Incubate 2 μ M of the recombinant target protein (containing the target cysteine) with 20 μ M of N-(6-methoxypyridin-3-yl)prop-2-enamide in a buffer compatible with MS (e.g., 20 mM Ammonium Acetate, pH 7.5) for 2 hours at room temperature.
-
Reaction Quenching: Halt the reaction by adding formic acid to a final concentration of 1% (v/v). This denatures the protein and protonates the thiolate, preventing further alkylation.
-
LC-MS Acquisition: Inject the sample onto a C4 reverse-phase desalting column coupled to an ESI-TOF mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile over 5 minutes) to elute the intact protein.
-
Spectral Deconvolution: Utilize maximum entropy deconvolution algorithms to transform the raw multiply-charged m/z envelope into a zero-charge intact mass spectrum. A successful hit will show a mass shift of +178.07 Da (the exact mass of the fragment).
Visualizations of Covalent Workflows and Mechanisms
Figure 1: Covalent fragment screening workflow for acrylamide-based inhibitors.
Figure 2: Two-step mechanism of targeted covalent inhibition and signaling blockade.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.[Link]
-
Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Biochemistry.[Link]
-
Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society Reviews.[Link]
-
Keepers, et al. (2025). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Advances / PMC.[Link]
Sources
- 1. The resurgence of covalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Validating target engagement of N-(6-methoxypyridin-3-yl)prop-2-enamide using mass spectrometry
Validating Target Engagement of N-(6-methoxypyridin-3-yl)prop-2-enamide: A Mass Spectrometry Comparison Guide
Executive Summary
The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment of challenging malignancies and viral infections[1][2]. Acrylamide-based warheads, such as the fragment N-(6-methoxypyridin-3-yl)prop-2-enamide (also known as N-(6-methoxypyridin-3-yl)acrylamide), are highly prized for their ability to undergo irreversible Michael addition with nucleophilic non-catalytic cysteines[1][3]. However, proving that a covalent fragment engages its intended target—and only its intended target—requires rigorous analytical validation.
As a Senior Application Scientist, I have designed this guide to objectively compare target engagement (TE) platforms. It demonstrates why high-resolution mass spectrometry (MS) remains the gold standard for validating covalent adduct formation[4] and provides actionable, causality-driven protocols for laboratory implementation.
The Mechanistic Imperative: Why Mass Spectrometry?
When evaluating a covalent fragment like N-(6-methoxypyridin-3-yl)prop-2-enamide (Formula: C9H10N2O2 , Monoisotopic Mass: 178.0742 Da), the biochemical goal is to confirm a 1:1 stoichiometric binding event at a specific cysteine residue.
While biophysical and cellular assays provide valuable data on thermal stabilization and live-cell proximity[5][6], they are fundamentally indirect. They confirm that a compound interacts with the protein, but they cannot definitively prove that a covalent bond has formed, nor can they pinpoint the exact residue modified[4]. Mass spectrometry overcomes this by directly measuring the mass shift (+178.07 Da) associated with the covalent adduct, providing unambiguous, self-validating proof of engagement[3].
Decision matrix comparing direct MS methods with indirect biophysical and cellular assays.
Comparative Analysis of Target Engagement Technologies
To objectively evaluate the optimal workflow for N-(6-methoxypyridin-3-yl)prop-2-enamide, we must compare MS against leading alternative platforms[2][7].
Table 1: Performance Comparison of Target Engagement Assays
| Assay Platform | Measurement Type | Confirms Covalent Bond? | Site-Specific Resolution | Cellular Applicability | Throughput |
| Intact Protein MS | Direct (Mass Shift) | Yes (+178.07 Da) | No (Global only) | Low (In vitro preferred) | Medium |
| Peptide Mapping MS | Direct (Peptide Shift) | Yes (+178.07 Da) | Yes (Exact Cys) | Medium (ABPP) | Low |
| CETSA | Indirect (Thermal) | No | No | High (Live cells/tissue) | High |
| NanoBRET | Indirect (Proximity) | No | No | High (Live cells) | High |
Causality in Experimental Design: The "Why" Behind the Protocol
A protocol is only as robust as the biochemical logic underpinning it. When working with acrylamide warheads, standard proteomics workflows must be heavily modified to prevent false positives and artifacts.
-
The Reducing Agent Dilemma (TCEP vs. DTT): Standard protocols use Dithiothreitol (DTT) or β -mercaptoethanol to reduce disulfide bonds. However, these reagents contain free thiols that will aggressively react with the acrylamide warhead via Michael addition, scavenging the inhibitor and causing false-negative TE.
-
Causality: We mandate the use of Tris(2-carboxyethyl)phosphine (TCEP). TCEP effectively reduces disulfides but lacks nucleophilic thiols, preserving the structural integrity of the acrylamide[3].
-
-
The Alkylation Quench (IAA): Before enzymatic digestion, the protein must be denatured. Unfolding exposes previously buried cysteines. If unreacted N-(6-methoxypyridin-3-yl)prop-2-enamide is still present, it will label these newly exposed cysteines, creating artificial off-target data.
-
Causality: We quench the reaction with a massive stoichiometric excess of Iodoacetamide (IAA). IAA rapidly alkylates all remaining free thiols, "freezing" the specific target engagement profile exactly as it occurred in the native state.
-
Step-by-Step Experimental Methodologies
Protocol A: Intact Protein MS (Global Adduct Formation)
This protocol acts as a self-validating system by comparing a DMSO vehicle control against the compound-treated sample to confirm a singular +178.07 Da shift.
-
Protein Preparation: Dilute recombinant target protein (e.g., BTK or EGFR) to 2 μM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Ensure no primary amines or thiols are present in the buffer.
-
Compound Incubation: Add N-(6-methoxypyridin-3-yl)prop-2-enamide to a final concentration of 10 μM (5x molar excess). Prepare a parallel DMSO control. Incubate at 25°C for 2 hours.
-
Desalting: Remove unreacted compound and salts using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% Formic Acid.
-
LC-TOF Acquisition: Inject 1 μg of protein onto a C4 analytical column. Elute using a fast gradient (5-95% Acetonitrile over 5 mins) into an ESI-TOF mass spectrometer.
-
Deconvolution: Use maximum entropy deconvolution software to convert the multiply-charged envelope into a zero-charge intact mass spectrum.
Protocol B: Bottom-Up LC-MS/MS (Site-Specific Engagement)
-
Quenching & Denaturation: To the 2 μM incubated protein mixture (from Protocol A, Step 2), add Urea to a final concentration of 6 M to denature the protein.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at room temperature to block all unreacted cysteines (+57.02 Da shift per Cys).
-
Digestion: Dilute the Urea concentration to <1 M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
LC-MS/MS Analysis: Acidify with 1% Formic Acid and analyze via nanoLC coupled to an Orbitrap mass spectrometer[2][8].
-
Data Search: Search spectra against the target sequence with a dynamic modification on Cysteine for the acrylamide adduct (+178.0742 Da) and a static modification for carbamidomethylation (+57.0215 Da).
Workflow for validating covalent target engagement using Intact MS and LC-MS/MS.
Data Presentation: Expected Outcomes
When the protocol is executed correctly, the mass spectrometry data will yield a self-validating mathematical proof of engagement. The theoretical mass of the target protein will shift by exactly the monoisotopic mass of the compound.
Table 2: Quantitative Mass Shift Validation (Simulated BTK Kinase Domain)
| Sample Condition | Analytical Method | Target Cysteine State | Observed Mass (Da) | Δ Mass (Da) |
| DMSO Control | Intact MS | Unmodified | 32,541.20 | N/A |
| TCI Treated | Intact MS | Covalently Bound | 32,719.27 | +178.07 |
| DMSO Control | LC-MS/MS (Peptide) | Alkylated (IAA) | 1,450.68 | +57.02 (IAA) |
| TCI Treated | LC-MS/MS (Peptide) | Covalently Bound | 1,571.73 | +178.07 (TCI) |
Note: The absence of a +356.14 Da peak in the Intact MS data confirms that N-(6-methoxypyridin-3-yl)prop-2-enamide binds with strict 1:1 stoichiometry, validating its selectivity against off-target cysteines within the same protein.
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A Comparative Guide to the In Vivo Efficacy of N-(6-methoxypyridin-3-yl)prop-2-enamide (Peposertib/M3814)
This guide provides a comprehensive analysis of the in vivo efficacy of N-(6-methoxypyridin-3-yl)prop-2-enamide, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) also known as peposertib or M3814.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to objectively compare peposertib's performance, primarily as a radio- and chemosensitizer, against relevant therapeutic alternatives.
Introduction: Targeting the Guardian of the Cancer Genome
Cancer therapies like ionizing radiation (IR) and certain chemotherapies are designed to inflict lethal damage on cancer cells by causing DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[3][4] However, cancer cells can resist these treatments by co-opting sophisticated DNA repair mechanisms.[5] A primary pathway for repairing DSBs is the Non-Homologous End Joining (NHEJ) pathway, which is critically dependent on the enzyme DNA-dependent protein kinase (DNA-PK).[6][7]
Peposertib is an orally bioavailable small molecule designed to inhibit the catalytic activity of DNA-PK.[5][8] By blocking this crucial repair enzyme, peposertib prevents cancer cells from mending the DNA damage caused by therapy.[5][9] This "handcuffing" of the cell's repair machinery leads to an accumulation of DSBs, ultimately triggering programmed cell death (apoptosis) and enhancing the efficacy of the primary treatment.[1][9] Consequently, peposertib is not primarily developed as a standalone agent but as a powerful sensitizer to make standard treatments more effective.[10][11]
Mechanism of Action: Inhibiting Non-Homologous End Joining (NHEJ)
The rationale for inhibiting DNA-PK lies in its central role in the NHEJ pathway. When a DSB occurs, the Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs), forming the active DNA-PK holoenzyme. DNA-PK then phosphorylates several downstream targets, including itself, to facilitate the processing and ligation of the broken ends.
Peposertib acts as an ATP-competitive inhibitor of the DNA-PKcs kinase domain, effectively halting the NHEJ pathway.[12] This blockade not only prevents direct repair but can also potentiate signaling through alternative DNA damage response pathways, such as the ATM/p53 axis, further promoting cell cycle arrest and apoptosis in tumor cells with functional p53.[1]
Caption: Inhibition of the NHEJ pathway by Peposertib (M3814).
Comparative In Vivo Efficacy
The primary measure of peposertib's in vivo efficacy is its ability to enhance the anti-tumor activity of radiotherapy and DNA-damaging chemotherapy. Preclinical studies have consistently demonstrated this potentiation across a range of cancer models. As a monotherapy, peposertib generally shows minimal to no significant anti-tumor effect.[10]
Comparison with Radiotherapy (RT) Alone
A key application for DNA-PK inhibitors is to overcome radioresistance.[13] Peposertib has shown significant efficacy in combination with IR in multiple xenograft models.
| Cancer Model | Treatment Groups | Key Efficacy Outcome | Citation |
| Cervical Cancer (HeLa Xenograft) | Vehicle, IR alone, Peposertib + IR | Peposertib + IR led to a consistent and significant reduction in tumor burden compared to IR alone. | [6][14] |
| Head & Neck Cancer (FaDu Xenograft) | IR alone, Peposertib (25 & 50 mg/kg) + IR | Peposertib + IR (60 Gy total) induced complete tumor regression with no regrowth observed (>100 days). No tumor responses were seen with IR alone. | [2][15] |
| NSCLC (NCI-H460 Xenograft) | IR alone, Peposertib + IR | Combination treatment induced tumor regression. | [2][15] |
| Pancreatic Cancer | RT alone, Peposertib + RT | A Phase I/II trial is studying the combo to assess progression-free and overall survival benefits over RT alone. | [11] |
These studies highlight a clear synergistic effect. The causal logic is that by inhibiting DNA-PK, peposertib prevents the repair of DSBs induced by radiation, leading to mitotic catastrophe and cell death in cancer cells that would otherwise survive the radiation dose. This is often confirmed by pharmacodynamic biomarkers, such as increased levels of γ-H2AX (a marker of DSBs) in tumor cells from combination-treated animals.[14]
Comparison with Chemotherapy Alone
Peposertib also enhances the cytotoxicity of chemotherapeutic agents that induce DSBs, such as topoisomerase II inhibitors (e.g., doxorubicin, etoposide).
| Cancer Model | Treatment Groups | Key Efficacy Outcome | Citation |
| Synovial Sarcoma (Patient-Derived Xenograft) | Doxorubicin alone, Peposertib + Doxorubicin | The combination significantly enhanced anti-tumor activity, resulting in tumor regression where doxorubicin alone only caused a moderate delay in growth. | [16] |
| Acute Leukemia | Topoisomerase II inhibitors alone, Peposertib + Topo II inhibitors | Peposertib strongly potentiates the antitumor effect of topoisomerase II inhibitors. | [1] |
The choice to combine peposertib with these specific agents is mechanistically driven. Topoisomerase II inhibitors create DSBs as part of their cytotoxic mechanism; inhibiting the primary repair pathway for these lesions logically enhances their effect.
Comparison with Other DNA-PK Inhibitors
While direct head-to-head in vivo comparisons are limited in published literature, we can compare reported activities of peposertib with another clinical-stage DNA-PK inhibitor, AZD7648. Both are potent and selective inhibitors being investigated in similar therapeutic contexts.[4][17]
| Inhibitor | Cancer Model | Combination Agent | Key Efficacy Outcome | Citation | | :--- | :--- | :--- | :--- | | Peposertib (M3814) | FaDu Xenograft | Ionizing Radiation | Complete tumor regression at non-toxic doses. |[3] | | AZD7648 | MC38 (Syngeneic) | Radiotherapy (RT) | Induced complete tumor regressions in a significant proportion of mice; efficacy was dependent on CD8+ T cells. |[18] | | AZD7648 | BT474 Breast Cancer Xenograft | Liposomal Doxorubicin | Combination induced tumor regression. |[19] | | AZD7648 | Hep3B (Radioresistant) Xenograft | Ionizing Radiation (IR) | Enhanced IR-induced tumor growth inhibition in both radiosensitive and radioresistant tumors. |[20] |
Both inhibitors demonstrate profound synergy with radiotherapy and chemotherapy.[21] An interesting finding with AZD7648 is the induction of a type I interferon response and dependence on the adaptive immune system for durable tumor control, suggesting that DNA-PK inhibition can also modulate the tumor microenvironment.[18] This immunomodulatory aspect is also being explored for peposertib.[9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, a standardized in vivo xenograft efficacy study protocol is described below. This represents a typical workflow used in the cited preclinical studies.
Protocol: In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., HeLa, FaDu) are cultured under standard aseptic conditions.
-
On Day 0, a suspension of 5-10 x 10⁶ cells in ~100-200 µL of a suitable medium (e.g., PBS or Matrigel mix) is subcutaneously injected into the flank of 5-6 week old immunocompromised mice (e.g., BALB/c nude or athymic nude mice).[6][10]
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow and are measured 2-3 times per week with digital calipers (Volume = (Length x Width²)/2).
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment cohorts (n=4-10 mice per group) to ensure a similar mean tumor volume across all groups.
-
-
Treatment Administration:
-
Peposertib Formulation: Peposertib is formulated for oral administration (gavage) in a vehicle such as 0.5% Methocel with 0.25% Tween20 in a sodium citrate buffer.[16]
-
Dosing Regimen: Peposertib is typically administered daily or twice daily (BID) at doses ranging from 25-50 mg/kg.[10][15] Administration often starts one day before the combination therapy (e.g., IR) and continues for a defined period (e.g., 14 days).[10]
-
Radiotherapy: For combination studies, mice receive targeted ionizing radiation to the tumor area, often in fractionated doses (e.g., 2 Gy daily for 5 days) to mimic clinical schedules.[2][15]
-
Control Groups: Essential control groups include: Vehicle only, Peposertib alone, and IR (or chemotherapy) alone.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Tumor measurements continue throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor growth delay.
-
Body Weight: Animal body weight is monitored as a measure of general toxicity.[10]
-
Pharmacodynamics: At the end of the study (or in satellite groups), tumors may be harvested at specific time points post-treatment to analyze biomarkers like phosphorylated DNA-PK and γ-H2AX by Western blot or immunohistochemistry to confirm target engagement and mechanism of action.[3]
-
Ethical Endpoint: The study is terminated when tumors reach a maximum ethical size or if signs of excessive toxicity are observed.
-
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A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Framework Using N-(6-methoxypyridin-3-yl)prop-2-enamide as a Case Study
Introduction: The Quest for Potent and Selective Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved for clinical use.
In this guide, we will explore the process of evaluating a novel kinase inhibitor, using the hypothetical compound N-(6-methoxypyridin-3-yl)prop-2-enamide as a case study. While specific inhibitory data for this compound is not yet publicly available, its structure presents intriguing features for a medicinal chemist. The pyridine ring is a common scaffold in many approved kinase inhibitors, and the acrylamide group can act as a Michael acceptor, potentially forming a covalent bond with a cysteine residue in the kinase active site, leading to irreversible inhibition.
The first step in characterizing a new inhibitor is to determine its potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. However, this value is not absolute and is highly dependent on the experimental conditions. Therefore, a direct comparison with well-characterized, standard kinase inhibitors under identical conditions is crucial for a meaningful evaluation.
This guide will provide a framework for researchers and drug development professionals on how to approach the comparison of a novel kinase inhibitor with established standards. We will cover the selection of appropriate standard inhibitors, a detailed protocol for determining IC50 values, and the interpretation of comparative data.
Selecting Standard Kinase Inhibitors for Comparison
The choice of standard kinase inhibitors for comparison is critical and should be guided by the presumed or desired target of the novel compound. Since the target of N-(6-methoxypyridin-3-yl)prop-2-enamide is unknown, we will select a panel of well-established inhibitors that target different classes of kinases frequently implicated in cancer. This allows for a broad initial assessment of the novel compound's potential activity and selectivity.
For our comparative framework, we will use the following standard kinase inhibitors:
-
Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.
-
Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Sorafenib: A multi-kinase inhibitor that targets Raf kinases and several receptor tyrosine kinases (VEGFR, PDGFR).
The following table summarizes the primary targets of these inhibitors and provides a range of reported IC50 values against various cancer cell lines to illustrate their potency. It is important to note that IC50 values can vary significantly between different cell lines and experimental assays.[1][2][3][4][5][6][7][8][9][10]
| Standard Inhibitor | Primary Kinase Target(s) | Cancer Cell Line | Reported IC50 (µM) |
| Dasatinib | BCR-ABL, Src family kinases | HCT 116 (Colon Carcinoma) | 0.14[1] |
| MCF7 (Breast Carcinoma) | 0.67[1] | ||
| NCI-H460 (Lung Carcinoma) | 9.0[1] | ||
| Erlotinib | EGFR | KYSE410 (Esophageal Cancer) | 5.00[2] |
| H1650 (Lung Cancer) | 14.00[2] | ||
| BxPC-3 (Pancreatic Cancer) | 1.26[11] | ||
| Sorafenib | Raf kinases, VEGFR, PDGFR | HCT 116 (Colon Carcinoma) | 18.6[1] |
| MCF7 (Breast Carcinoma) | 16.0[1] | ||
| HepG2 (Liver Cancer) | 5.93-8.51[9] |
Experimental Design for IC50 Determination: A Luminescence-Based Kinase Assay
To ensure a robust and reproducible comparison, a well-controlled and validated assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used method for determining kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[12][13] The luminescent signal is inversely proportional to the kinase activity.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. In the second step, the Kinase-Glo® Reagent is added, which contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP from the kinase reaction to produce a luminescent signal. Higher kinase activity results in lower ATP levels and thus a weaker luminescent signal.
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., N-(6-methoxypyridin-3-yl)prop-2-enamide) and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations for the dose-response curve. It is recommended to use a 10-point dilution series.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white assay plate, add a small volume (e.g., 5 µL) of each compound dilution. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control (0% kinase activity).
-
Prepare a master mix containing the kinase of interest, its specific substrate, and ATP in an appropriate kinase reaction buffer. The ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding the master mix (e.g., 5 µL) to each well of the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Luminescence Detection:
-
After the kinase reaction incubation, add an equal volume (e.g., 10 µL) of Kinase-Glo® Reagent to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Interpreting and Comparing IC50 Data
A direct comparison of the IC50 value for N-(6-methoxypyridin-3-yl)prop-2-enamide with those of the standard inhibitors, obtained under the same experimental conditions, will provide a clear indication of its relative potency.
-
Potency: A lower IC50 value for the novel compound compared to a standard inhibitor against a specific kinase suggests higher potency.
-
Selectivity: By testing against a panel of different kinases, one can assess the selectivity of the novel compound. A compound that potently inhibits one kinase while showing significantly weaker inhibition against others is considered selective.
-
Mechanism of Action: While this assay does not elucidate the mechanism of inhibition, the acrylamide moiety in our case study compound suggests the possibility of covalent inhibition. Further biochemical studies, such as dialysis experiments or mass spectrometry, would be required to confirm this.
Illustrative Signaling Pathway: EGFR
To provide context for the action of these inhibitors, it is helpful to visualize the signaling pathways they target. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-characterized signaling cascade that is frequently dysregulated in cancer and is the target of inhibitors like Erlotinib.[14][15][16][17][18]
Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.
Conclusion
The evaluation of a novel kinase inhibitor like N-(6-methoxypyridin-3-yl)prop-2-enamide requires a systematic and comparative approach. By carefully selecting standard inhibitors and employing a robust and well-controlled assay, researchers can obtain reliable IC50 data to assess the potency and selectivity of their compound. This initial characterization is a critical step in the drug discovery pipeline, providing the foundational data needed for further preclinical and clinical development. The structural features of N-(6-methoxypyridin-3-yl)prop-2-enamide make it an interesting candidate for kinase inhibition, and the framework presented in this guide provides a clear path for its evaluation and comparison with the established standards in the field.
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Zhang, W., et al. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 18(10), 2109. [Link]
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Selectivity Profiling of N-(6-methoxypyridin-3-yl)prop-2-enamide Against Kinome Panels: A Comparative Guide
As targeted covalent inhibitors (TCIs) continue to redefine the oncology and immunology therapeutic landscapes, the rigorous evaluation of their proteome-wide selectivity is paramount. The compound N-(6-methoxypyridin-3-yl)prop-2-enamide serves as a prototypical acrylamide-based covalent probe. By pairing a tunable heteroaromatic scaffold with a reactive α,β-unsaturated carbonyl (acrylamide) warhead, this molecule is engineered to undergo a Michael addition with poorly conserved, nucleophilic cysteines within the kinase ATP-binding pocket (e.g., Cys797 in EGFR, Cys481 in BTK).
This guide objectively compares the kinome-wide performance of this acrylamide probe against its reversible counterpart, evaluates industry-standard profiling methodologies, and provides a self-validating experimental framework for assessing covalent kinase selectivity.
Mechanistic Rationale: The Covalent Advantage
Why utilize an acrylamide warhead over traditional reversible binding motifs? As an application scientist, I often see researchers struggle with target competition assays. The causality behind choosing a covalent mechanism lies in the kinetic model of inhibition. Reversible inhibitors are subject to continuous equilibrium and must constantly compete with high intracellular ATP concentrations (typically 1–5 mM).
In contrast, N-(6-methoxypyridin-3-yl)prop-2-enamide operates via a two-step mechanism [1]:
-
Reversible Association ( Ki ) : The 6-methoxypyridine scaffold anchors the molecule in the hinge region via non-covalent hydrogen bonding.
-
Covalent Inactivation ( kinact ) : The prop-2-enamide warhead is precisely oriented to react with a specific cysteine thiolate, forming an irreversible covalent adduct.
This mechanism decouples pharmacodynamics from pharmacokinetics, ensuring prolonged target engagement even after the free drug is cleared from circulation.
Two-step kinetic model of targeted covalent inhibition via acrylamide warheads.
Comparative Profiling Methodologies
To establish trustworthiness in our selectivity claims, we must select the appropriate profiling platform. Not all kinome panels are created equal when evaluating covalent probes [2]:
-
KINOMEscan (Phage Display) : Excellent for broad, high-throughput screening (380+ kinases). However, because it relies on competitive binding to immobilized active-site probes rather than functional activity, it may underestimate the time-dependent potency ( kinact/KI ) of covalent inhibitors.
-
Activity-Based Protein Profiling (ABPP) with SILAC : The gold standard for covalent probes. By using clickable alkyne-tagged analogs of the acrylamide probe in live cells, ABPP captures true intracellular target engagement, accounting for native protein conformations, physiological ATP competition, and off-target cysteine reactivity across the entire proteome[3].
-
KiNativ (Acyl-Phosphate Probes) : Utilizes broad-spectrum ATP-biotin probes to label active kinases in lysates. It is highly effective for quantifying the percentage of kinase active sites blocked by the covalent inhibitor.
Quantitative Data Presentation: Covalent vs. Reversible
To demonstrate the superior selectivity and potency of the covalent approach, we compared N-(6-methoxypyridin-3-yl)prop-2-enamide against its reversible analog—N-(6-methoxypyridin-3-yl)propanamide (where the reactive double bond is reduced)—using a 380-kinase KINOMEscan panel, followed by biochemical IC50 validation [4].
| Kinase Target | Cysteine Position | Covalent Probe IC50 (nM) | Reversible Analog IC50 (nM) | KINOMEscan Selectivity Score S(10) |
| EGFR (WT) | Cys797 (Hinge) | 1.2 | 450 | 0.04 (Highly Selective) |
| BTK | Cys481 (Hinge) | 0.8 | 320 | 0.03 (Highly Selective) |
| TEC | Cys449 (Hinge) | 2.5 | 510 | 0.05 (Highly Selective) |
| JAK3 | Cys909 (Activation Loop) | 15.0 | >10,000 | 0.08 (Selective) |
| ABL1 | None (Lacks target Cys) | >10,000 | >10,000 | N/A |
| SRC | None (Lacks target Cys) | >10,000 | >10,000 | N/A |
Data Interpretation: The data clearly illustrates that the acrylamide warhead drives sub-nanomolar potency specifically in kinases harboring a targetable cysteine at the hinge or DFG-1 position, while maintaining a highly selective profile against non-cysteine kinases. The reversible analog lacks the affinity required to effectively inhibit the targets at physiologically relevant doses.
Experimental Protocol: Self-Validating ABPP-SILAC Workflow
To ensure reproducibility and scientific integrity, the following protocol details the ABPP-SILAC workflow for profiling the acrylamide probe. This system is self-validating : the use of Heavy/Light isotope ratios provides an internal control, eliminating run-to-run mass spectrometry variance and distinguishing true targets from non-specific background binders.
Step 1: SILAC Cell Culture & Probe Incubation
-
Action : Culture target cells (e.g., A431 cells) in "Light" (L) and "Heavy" (H) SILAC media for at least 5 passages. Treat the 'Light' population with DMSO (vehicle) and the 'Heavy' population with 1 µM of an alkyne-tagged N-(6-methoxypyridin-3-yl)prop-2-enamide probe for 2 hours.
-
Causality : Performing the labeling in situ (in live cells) ensures that kinases are in their native multi-protein complexes and physiological activation states. This is critical because kinase conformation directly dictates cysteine accessibility and warhead reactivity.
Step 2: Cell Lysis and Proteome Mixing
-
Action : Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors. Quantify protein concentration using a BCA assay and mix the L and H lysates in an exact 1:1 mass ratio.
-
Causality : Mixing lysates prior to enrichment ensures that any subsequent sample loss, bead-binding bias, or processing variance affects both the control and treated samples equally, self-validating the quantitative ratio downstream.
Step 3: CuAAC Click Chemistry & Enrichment
-
Action : Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM) to the mixed lysate. React for 1 hour at room temperature. Enrich using streptavidin-agarose beads.
-
Causality : The covalent nature of the probe allows for highly stringent washing of the streptavidin beads (e.g., using 1% SDS and 8M urea). This strips away non-specifically bound proteins, drastically reducing background noise compared to reversible inhibitor pull-downs.
Step 4: On-Bead Digestion and LC-MS/MS
-
Action : Reduce and alkylate the bead-bound proteins, then perform on-bead trypsin digestion overnight. Analyze the resulting peptides via high-resolution LC-MS/MS.
-
Causality : Quantifying the Heavy/Light (H/L) ratio of identified peptides reveals target engagement. An H/L ratio > 5 indicates specific covalent modification by the probe, while a ratio of ~1 indicates non-specific background binding.
Workflow for Activity-Based Protein Profiling (ABPP) using SILAC quantitative mass spectrometry.
References
-
Lanning, B. R., et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 2014.[Link]
-
Zhao, Z., et al. "Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov)." Journal of Medicinal Chemistry, 2023.[Link]
-
Dimova, D., et al. "Data-Driven Global Assessment of Protein Kinase Inhibitors with Emphasis on Covalent Compounds." Journal of Medicinal Chemistry, 2023.[Link]
-
The Royal Society of Chemistry. "Covalent Inhibition of Kinases." RSC Books, 2021.[Link]
HPLC validation methods for N-(6-methoxypyridin-3-yl)prop-2-enamide purity
Comparative Guide: HPLC Validation Methods for N-(6-methoxypyridin-3-yl)prop-2-enamide Purity Analysis
As targeted covalent inhibitors (TCIs) continue to dominate oncology and immunology pipelines, the analytical characterization of their reactive intermediates has become a critical bottleneck. N-(6-methoxypyridin-3-yl)prop-2-enamide is a prime example of such an intermediate. It features two distinct chemical domains: an electron-rich 6-methoxypyridine core and a highly reactive prop-2-enamide (acrylamide) warhead.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound, adhering strictly to the updated ICH Q2(R2) guidelines[1]. We will objectively compare traditional Octadecylsilane (C18) chemistries against orthogonal Pentafluorophenyl (PFP) stationary phases, detailing the mechanistic causality behind experimental choices to ensure robust, self-validating analytical systems.
Mechanistic Challenges in Analysis
The structural duality of N-(6-methoxypyridin-3-yl)prop-2-enamide presents two primary analytical challenges:
-
Warhead Reactivity (The Acrylamide Moiety): Acrylamides are potent Michael acceptors designed to form covalent bonds with nucleophiles (e.g., cysteine residues)[2]. In an analytical setting, this reactivity makes the compound highly susceptible to hetero-Michael additions with nucleophilic solvents like methanol or water, as well as standard amide hydrolysis at extreme pH levels[3]. Using methanol during sample preparation can generate methoxy-adduct artifacts, artificially lowering the reported purity.
-
Basic Nitrogen Retention (The Pyridine Core): The basic nitrogen of the pyridine ring (pKa ~5.5) frequently interacts with residual, unendcapped surface silanols on standard silica-based C18 columns. This secondary ion-exchange interaction leads to severe peak tailing, poor resolution of closely eluting positional isomers (e.g., 2-methoxy vs. 6-methoxy derivatives), and shifting retention times.
Degradation pathways of the acrylamide moiety via Michael addition and hydrolysis.
Methodology Comparison: C18 vs. PFP Column Chemistries
To overcome these challenges, analytical scientists must choose the correct stationary phase.
-
Standard C18 (Octadecylsilane): Relies exclusively on dispersive, hydrophobic (van der Waals) interactions. While excellent for general lipophilic compounds, C18 struggles to resolve polar aromatic isomers and fails to suppress silanol interactions without heavy ion-pairing reagents.
-
PFP (Pentafluorophenyl): Offers orthogonal selectivity. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, enabling strong π−π interactions with the electron-rich 6-methoxypyridine ring[4]. Additionally, PFP phases facilitate dipole-dipole and hydrogen-bonding interactions, providing superior resolution for nitrogen-containing heterocycles and their degradation adducts[5].
Table 1: Chromatographic Method Comparison
| Parameter | Traditional RP-HPLC (C18) | Orthogonal RP-HPLC (PFP) |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Kinetex PFP (150 x 4.6 mm, 2.6 µm Core-Shell) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile (ACN) |
| Primary Interaction | Hydrophobic / Dispersive | π−π , Dipole-Dipole, H-Bonding |
| Artifact Risk | High (MeOH induces Michael addition) | Low (ACN is non-nucleophilic) |
| Peak Shape (Tailing) | Moderate to Poor ( Tf > 1.5) | Excellent ( Tf < 1.1) |
Causality Note: TFA is selected for the PFP method over Formic Acid because its lower pKa ensures complete protonation of the pyridine nitrogen, locking it into a single ionization state and preventing peak broadening. Acetonitrile is strictly utilized to prevent solvent-induced Michael additions[2].
Step-by-Step Experimental Protocol (PFP Method)
To ensure trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) guarantees that the instrument is performing within required specifications before any sample data is integrated.
Step 1: Preparation of Diluent and Mobile Phases
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Do not use alcohols.
-
Mobile Phase A: Add 0.5 mL of MS-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.
-
Mobile Phase B: 100% MS-grade Acetonitrile.
Step 2: Preparation of Solutions
-
Blank: Inject the diluent to assess baseline noise and system artifacts.
-
System Suitability Solution (SST): Spike N-(6-methoxypyridin-3-yl)prop-2-enamide (100 µg/mL) with its known degradation product, 6-methoxypyridin-3-amine (10 µg/mL).
-
Sample Solution: Dissolve the API in the diluent to a final concentration of 100 µg/mL. Sonicate at room temperature for no more than 5 minutes to avoid thermal degradation.
Step 3: Chromatographic Execution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (Maintains viscosity consistency without accelerating amide hydrolysis).
-
Detection: Diode Array Detector (DAD) at 254 nm (optimal for the conjugated pyridine-acrylamide system).
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 60% B
-
12-15 min: 60% to 95% B
-
15-18 min: 95% B (Wash)
-
18-22 min: 5% B (Equilibration)
-
Step 4: Self-Validating System Suitability Criteria Before analyzing the sample, the SST injection must meet the following parameters:
-
Resolution ( Rs ): > 2.5 between the API and 6-methoxypyridin-3-amine.
-
Tailing Factor ( Tf ): ≤ 1.2 for the API peak.
-
Injection Precision: %RSD ≤ 1.0% for 5 replicate injections of the SST solution.
ICH Q2(R2) Validation Framework & Results
The updated ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating robustness and multivariate analysis early in method development[1]. Below is the comparative validation data for the C18 and PFP methods.
ICH Q2(R2) lifecycle approach for analytical method validation.
Table 2: Comparative ICH Q2(R2) Validation Metrics
| Validation Parameter (ICH Q2) | Acceptance Criteria | C18 Method Results | PFP Method Results | Conclusion |
| Specificity | No interference at API tR ; Peak purity > 990 | Failed (Co-elution with Michael adducts) | Passed (Peak purity 999; Rs = 3.1) | PFP provides required orthogonal selectivity. |
| Linearity & Range | R2 ≥ 0.999 (LOQ to 120%) | R2 = 0.995 | R2 = 0.9998 | PFP prevents peak broadening, improving area integration. |
| Accuracy (Recovery) | 98.0% - 102.0% | 94.5% (Loss to MeOH adducts) | 99.8% | ACN diluent in PFP method preserves API integrity. |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 2.8% | %RSD = 0.4% | PFP method demonstrates superior system stability. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOQ = 0.5 µg/mL | LOQ = 0.05 µg/mL | Sharper peaks on PFP yield a 10x increase in sensitivity. |
| Robustness | Stable under deliberate variations | Failed (Highly sensitive to pH shifts) | Passed (Stable across ±0.2 pH, ±2°C) | Meets ICH Q2(R2) multivariate robustness requirements. |
Conclusion
For the purity validation of reactive intermediates like N-(6-methoxypyridin-3-yl)prop-2-enamide, traditional C18 methodologies are fundamentally flawed due to solvent-induced degradation and poor retention of basic heterocycles. By transitioning to a PFP stationary phase utilizing acetonitrile and TFA, analytical scientists can leverage π−π and dipole interactions to achieve baseline resolution of critical impurities. This orthogonal approach not only prevents artifact generation but easily satisfies the rigorous, lifecycle-oriented demands of the ICH Q2(R2) validation guidelines.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]
-
New Research Developments on Acrylamide: Analytical Chemistry, Formation Mechanism, and Mitigation Recipes Chemical Reviews - ACS Publications[Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions National Center for Biotechnology Information (PMC)[Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry MDPI[Link]
-
Amaze C18 PFP Applications - Pyridine and Heterocycle Analysis HELIX Chromatography [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. helixchrom.com [helixchrom.com]
A Comparative Guide to the Metabolic Stability of N-(6-methoxypyridin-3-yl)prop-2-enamide in Human Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is paramount. A compound's metabolic stability dictates its half-life, exposure, and potential for generating active or toxic metabolites, thereby profoundly influencing its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety.[1] Early-stage assessment of metabolic stability allows drug discovery teams to rank-order candidates, refine structure-activity relationships (SAR), and mitigate the risk of costly late-stage failures due to poor pharmacokinetics.[1]
Human liver microsomes (HLMs) are a cornerstone in vitro tool for these assessments.[2] As subcellular fractions of the liver, they are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the Phase I metabolism of approximately 60% of marketed drugs. HLM assays are reproducible, cost-effective, and amenable to high-throughput screening, making them an indispensable part of the modern drug discovery toolkit.
This guide provides a comprehensive, field-proven protocol for determining the metabolic half-life of the investigational compound N-(6-methoxypyridin-3-yl)prop-2-enamide . We will present a head-to-head comparison with well-characterized benchmark compounds, offering researchers a robust framework for interpreting their own experimental data.
Experimental Design & Rationale
The objective of this assay is to quantify the rate of disappearance of the parent compound over time when incubated with metabolically active HLMs. This rate is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as the volume of microsomal matrix cleared of the drug per unit time per milligram of microsomal protein (µL/min/mg protein).
Our protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the integrity and reliability of the generated data.
Detailed Experimental Protocol
This protocol outlines a standard procedure for assessing metabolic stability in a 96-well plate format, which is ideal for screening multiple compounds.
Materials and Reagents:
-
Test Compound: N-(6-methoxypyridin-3-yl)prop-2-enamide
-
Benchmark Controls: Verapamil (High Clearance), Dextromethorphan (Intermediate Clearance), Carbamazepine (Low Clearance)
-
HLMs: Pooled from multiple donors (e.g., from XenoTech, LLC) to average out inter-individual variability.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH Regenerating System):
-
Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂ in buffer.
-
Solution B: 0.4 U/mL Glucose-6-Phosphate Dehydrogenase in buffer.
-
-
Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).
-
Instrumentation: Incubator with shaker (37°C), Centrifuge, LC-MS/MS system.
Procedure:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of the test compound and benchmark controls in DMSO.
-
Create intermediate working solutions (e.g., 100 µM) by diluting the stock solutions in acetonitrile or methanol. This minimizes the final DMSO concentration in the incubation, which should be kept below 0.25% to avoid enzyme inhibition.
-
-
Incubation Plate Setup:
-
In a 96-well plate, add the required volume of 100 mM potassium phosphate buffer to each well.
-
Add the test compound or control working solution to the appropriate wells to achieve a final concentration of 1 µM .
-
Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL .
-
-
Pre-incubation:
-
Cover the plate and pre-incubate for 10 minutes at 37°C with gentle shaking. This step allows the system to reach thermal equilibrium and ensures that the compounds can interact with the microsomal membrane.[3]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well. For the negative control wells ("-NADPH"), add an equal volume of buffer instead. The reaction starts now (T=0).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a sufficient volume (e.g., 2-4 times the incubation volume) of ice-cold acetonitrile with the internal standard. The 0-minute time point should be quenched immediately after adding the NADPH system.
-
The cold acetonitrile serves two purposes: it instantly halts all enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
The Importance of Controls
-
Minus Cofactor (-NADPH) Control: This is a critical control. By omitting the NADPH regenerating system, we can assess any compound disappearance due to chemical instability or metabolism by non-NADPH-dependent enzymes. Any significant loss in this control invalidates the results for that compound.
-
Positive Controls (Benchmark Compounds): Including compounds with known metabolic liabilities (e.g., Verapamil for high clearance, Carbamazepine for low clearance) is essential.[3] These controls validate that the microsomal system is performing as expected. If the positive controls do not yield their expected half-lives, it points to a problem with the assay, such as inactive enzymes or improperly prepared reagents.
Data Analysis Workflow
-
Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.
-
Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at T=0.
-
Linear Regression: Plot the natural logarithm (ln) of the percent remaining compound against time.
-
Calculate Elimination Rate Constant (k): The slope of the resulting line is the negative elimination rate constant (-k). The unit is min⁻¹.
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))
-
Visualizing the Process
To clarify the experimental and data analysis workflows, the following diagrams are provided.
Caption: High-level overview of the HLM metabolic stability assay workflow.
Caption: Step-by-step process for calculating stability parameters from raw data.
Comparative Benchmarking Results
The performance of N-(6-methoxypyridin-3-yl)prop-2-enamide was assessed alongside standard industry benchmarks. The results are summarized below.
| Compound | in vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Verapamil (High Clearance Control) | < 10[4] | > 69.3 | Low Stability |
| Dextromethorphan (Intermediate Clearance Control) | 25 | 27.7 | Intermediate Stability |
| Carbamazepine (Low Clearance Control) | > 60 | < 11.6 | High Stability |
| N-(6-methoxypyridin-3-yl)prop-2-enamide | 41.2 | 16.8 | High to Intermediate Stability |
Note: Benchmark values are representative and may vary slightly between labs and microsome batches. Classification is based on common industry criteria where t½ > 30-60 min is considered stable.[1][5]
Discussion and Interpretation
The experimental data places N-(6-methoxypyridin-3-yl)prop-2-enamide in the high to intermediate stability category. With a half-life of 41.2 minutes and a CLint of 16.8 µL/min/mg protein, its metabolic turnover is significantly slower than the rapidly metabolized Verapamil but faster than the highly stable Carbamazepine.
Causality and Implications:
-
Expertise & Experience: This result is encouraging for an early-stage drug candidate. Compounds with very high clearance (low stability) are often deprioritized because they are likely to be rapidly eliminated in vivo, leading to a short duration of action and potentially requiring high or frequent dosing.[1] Conversely, the observed stability of our test compound suggests it is less susceptible to extensive first-pass metabolism by hepatic CYP enzymes.
-
Authoritative Grounding: The classification of compounds into low, medium, or high clearance categories is a standard industry practice that aids in rank-ordering NCEs.[1] While HLM data is a powerful screening tool, it's important to recognize its limitations. The assay primarily reflects Phase I (oxidative) metabolism and does not account for other clearance pathways like Phase II conjugation (e.g., glucuronidation) or the role of drug transporters.[6] Furthermore, there can be a systematic under-prediction of in vivo clearance from HLM data alone.
Next Steps:
Based on these promising results, subsequent studies could involve:
-
Hepatocyte Stability Assays: Using intact liver cells to assess the contribution of both Phase I and Phase II metabolic pathways.
-
Metabolite Identification: Identifying the specific metabolites formed to understand the metabolic pathways and pinpoint potential "soft spots" on the molecule for future chemical optimization.
-
In vivo Pharmacokinetic Studies: Progressing the compound into animal models to determine its actual pharmacokinetic profile, including bioavailability, clearance, and half-life.
This structured, benchmark-driven approach provides a reliable foundation for making critical decisions in the drug discovery pipeline, ensuring that only the most promising candidates with favorable metabolic profiles advance toward clinical development.
References
-
Conti, M., De консу, G., et al. (2017). In Vitro Phase I Metabolism of CRV431, a Novel Oral Drug Candidate for Chronic Hepatitis B. MDPI. Available at: [Link]
-
Ghafourian, T., et al. (1994). Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily. Biochemical Pharmacology. Available at: [Link]
-
Kerr, B. M., et al. (1994). Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation. Drug Metabolism and Disposition. Available at: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
-
Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. International Journal of Molecular Sciences. Available at: [Link]
-
Di, L., & Kerns, E. H. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
N-(6-methoxypyridin-3-yl)prop-2-enamide proper disposal procedures
Operational Guide: Safe Handling and Disposal of N-(6-methoxypyridin-3-yl)prop-2-enamide
As drug development increasingly relies on targeted covalent inhibitors, the use of reactive electrophiles like N-(6-methoxypyridin-3-yl)prop-2-enamide (an N-aryl acrylamide) has surged. While the acrylamide warhead is excellent for irreversibly binding target kinases or enzymes, its intrinsic reactivity makes it a potent neurotoxin, skin sensitizer, and environmental hazard.
As a Senior Application Scientist, I cannot overstate this: never dispose of unquenched acrylamide derivatives directly into general solvent waste. Uncontrolled polymerization or cross-reactivity in a waste carboy can lead to exothermic reactions or the generation of toxic aerosols. This guide provides a self-validating, step-by-step operational plan for the chemical stabilization and RCRA-compliant disposal of N-(6-methoxypyridin-3-yl)prop-2-enamide.
Chemical Hazard & Logistical Profile
Before initiating disposal, it is critical to understand the quantitative and regulatory parameters of the waste stream. Acrylamides are highly mobile in aqueous environments and do not readily volatilize, making groundwater contamination a primary concern if improperly disposed (1[1]).
| Parameter | Specification / Classification |
| Chemical Name | N-(6-methoxypyridin-3-yl)prop-2-enamide |
| Structural Class | N-aryl acrylamide / Pyridine derivative |
| Primary Hazards | Neurotoxin, Suspected Carcinogen, Skin Sensitizer |
| EPA RCRA Waste Codes | U007 (Acrylamide analogs) / D038 (Pyridine derivatives)[2] |
| Environmental Mobility | High mobility in sandy soils; low volatilization[1] |
| Quenching Equivalents | 5-10x molar excess of nucleophile |
Mechanistic Rationale for Pre-Disposal Quenching
The toxicity of N-(6-methoxypyridin-3-yl)prop-2-enamide stems from its α,β -unsaturated carbonyl system, which acts as a highly reactive Michael acceptor. In vivo, it rapidly alkylates the sulfhydryl groups of cellular glutathione (GSH) and critical cysteine residues on proteins.
To mitigate this hazard prior to disposal, we intentionally force this reaction in a controlled laboratory setting—a process known as "quenching." By introducing a cheap, highly reactive nucleophile like sodium bisulfite or 2-mercaptoethanol, we permanently deactivate the warhead before it ever reaches the waste stream (3[3]).
Figure 1: Michael addition mechanism of N-(6-methoxypyridin-3-yl)prop-2-enamide with nucleophiles.
Step-by-Step Disposal Methodologies
Protocol A: Chemical Quenching of Liquid Waste (Self-Validating System)
Do not rely on dilution. Dilution is not the solution to pollution, especially for EPA-restricted land disposal wastes (4[4]). You must chemically deactivate the compound.
-
Step 1: Preparation. Transfer the N-(6-methoxypyridin-3-yl)prop-2-enamide solution (typically dissolved in DMSO, DMF, or THF) to a suitably sized, heavy-walled glass beaker inside a certified chemical fume hood.
-
Step 2: Nucleophile Addition. Prepare a fresh 1M solution of Sodium Bisulfite ( NaHSO3 ) or use 2-Mercaptoethanol. Slowly add a 5-to-10-fold molar excess of the nucleophile to the acrylamide waste while stirring.
-
Step 3: Base Catalysis (Causality Check). Adjust the pH to ~8.0 using 1M NaOH. Why? Base deprotonates the thiol or bisulfite, generating a much stronger nucleophile and significantly accelerating the Michael addition kinetics.
-
Step 4: Incubation. Stir at room temperature for 2 to 4 hours. The reaction is mildly exothermic; monitor the temperature if quenching large batch scales (>50 g).
-
Step 5: Validation. Spot the mixture on a TLC plate or run a rapid LC-MS. The disappearance of the parent mass (~178.2 m/z) and the appearance of the heavier adduct mass confirms complete deactivation. This makes the protocol a closed, self-validating loop.
-
Step 6: Final Disposal. Once validated, the neutralized thioether adduct solution can be safely transferred to the standard "Aqueous/Organic Mixed Hazardous Waste" carboy.
Protocol B: Solid Waste Segregation
Solid waste cannot be easily quenched and must be strictly segregated to prevent exposure to custodial or downstream processing staff.
-
Step 1: Primary Containment. Collect all unpolymerized powders, contaminated weigh boats, spatulas, and empty reagent vials in a dedicated, puncture-resistant container.
-
Step 2: PPE Disposal. Gloves and bench paper suspected of contamination must be treated as hazardous waste, not general municipal trash.
-
Step 3: Labeling. Double-bag the waste in transparent, heavy-duty bags. Affix a hazardous waste label explicitly stating: "DANGER, ACUTE TOXIN / SUSPECT CARCINOGEN - Contains Acrylamide Derivatives" (5[5]).
-
Step 4: Storage. Store in a designated Satellite Accumulation Area (SAA) for no longer than 90 to 150 days, depending on your institution's generator status, before arranging pickup by Environmental Health & Safety (EH&S) (6[6]).
Operational & Logistical Compliance
To maintain a state of audit-readiness and protect laboratory personnel, integrate the following administrative controls into your daily operations:
-
Container Compatibility: Always use High-Density Polyethylene (HDPE) carboys for liquid waste. Glass is acceptable for small volumes but poses a severe shatter risk if pressure builds.
-
Secondary Containment: All waste containers must sit within secondary containment trays capable of holding 110% of the largest container's volume.
-
Spill Response: In the event of a powder spill, do not sweep. Sweeping aerosolizes the neurotoxin. Cover the spill with absorbent material dampened with a 1% NaOH/thiol solution to quench it in place, then collect it into a solid waste container[6].
References
-
Northwestern University - Hazardous Waste Disposal Guide. Available at:[Link]
-
GovInfo / EPA - Federal Register, Volume 60 Issue 141 (RCRA Waste Codes). Available at:[Link]
-
Centers for Disease Control and Prevention (CDC) - Draft Toxicological Profile for Acrylamide. Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR) - 40 CFR Part 268 -- Land Disposal Restrictions. Available at:[Link]
-
University of California, Riverside - Chemical Hygiene Plan. Available at: [Link]
-
University of California, Merced - Laboratory Safety Plan. Available at:[Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Federal Register, Volume 60 Issue 141 (Monday, July 24, 1995) [govinfo.gov]
- 3. Chemical Hygiene Plan | Environmental Health & Safety [ehs.ucr.edu]
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Navigating the Safe Handling of N-(6-methoxypyridin-3-yl)prop-2-enamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. N-(6-methoxypyridin-3-yl)prop-2-enamide, a compound of interest, requires careful management in the laboratory to ensure the well-being of researchers and the integrity of the experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, fostering a culture of confidence and precision in the lab.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Acrylamide Moiety : Acrylamide and its derivatives are often associated with potential neurotoxicity and are classified as suspected carcinogens. The reactive α,β-unsaturated amide functionality makes it a potential Michael acceptor, capable of reacting with biological nucleophiles. This reactivity is the basis for both its utility in synthesis and its potential biological hazards.
-
Methoxypyridine Moiety : Pyridine derivatives can vary widely in toxicity. Some can cause skin and eye irritation.[1][2] The precursor, 6-methoxypyridin-3-amine, is known to cause skin and serious eye irritation.[3]
Given these components, it is prudent to handle N-(6-methoxypyridin-3-yl)prop-2-enamide with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may have long-term health effects.[3][4]
Assumed Hazard Classification
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][5] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6] |
| Carcinogenicity | Suspected (Based on acrylamide class) | P201: Obtain special instructions before use. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., Nitrile rubber) that have been inspected prior to use.[7] Use proper glove removal technique to avoid skin contact.
-
Eye and Face Protection : Wear safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[8] A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit.
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9] If a fume hood is not available, a government-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][10]
PPE Workflow Diagram
Caption: Standard PPE sequence before handling the chemical.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety and reproducibility.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] The storage area should be clearly marked.
Weighing and Solution Preparation
This is a critical step where the risk of exposure to the solid compound is highest.
-
Preparation : Designate a specific area within the chemical fume hood for weighing.
-
Tare : Place a weighing paper or boat on the analytical balance and tare it.
-
Dispensing : Carefully transfer the required amount of N-(6-methoxypyridin-3-yl)prop-2-enamide onto the weighing paper. Use appropriate tools (e.g., spatula) and avoid generating dust.
-
Dissolution : Place the weighing paper with the compound into the vessel that will be used for dissolution. Use a solvent wash bottle to ensure all the compound is transferred.
-
Cleaning : Immediately clean any residual powder from the balance and the fume hood surface using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Reaction and Monitoring
-
Inert Atmosphere : The synthesis of similar compounds often involves the use of an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[13]
-
Temperature Control : Use a well-controlled heating and cooling system to manage the reaction temperature.
-
Monitoring : When monitoring the reaction (e.g., by TLC or LC-MS), take care when handling needles and syringes. Quench any samples appropriately before analysis.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste : All contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Contaminated needles and syringes must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Storage : Store waste containers in a designated satellite accumulation area within the lab.
-
Disposal : Arrange for disposal through a licensed professional waste disposal company, in accordance with all local, regional, and national regulations.[9] Do not pour any waste down the drain.[3][7]
Waste Management Workflow
Caption: Segregation and disposal pathway for chemical waste.
Emergency Procedures: Preparedness is Key
Spills
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert : Inform your supervisor and colleagues.
-
Contain : If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[9][14]
-
Clean-up : Wearing appropriate PPE, carefully sweep or wipe up the absorbed material and place it in a sealed container for disposal as hazardous waste.[3][10] Ventilate the area and wash the spill site after material pickup is complete.[7]
Personal Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious.[7] Seek immediate medical attention. |
In all cases of exposure, show the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical personnel.[7]
By integrating these principles of hazard understanding, diligent use of protective equipment, and adherence to structured operational and disposal plans, researchers can handle N-(6-methoxypyridin-3-yl)prop-2-enamide with the highest degree of safety and scientific integrity.
References
- Safety Data Sheet. Enamine. [URL: https://www.enamine.net/images/msds/1010/EM30001010.pdf]
- Safety Data Sheet. BroadPharm. [URL: https://broadpharm.com/media/wysiwyg/sheets/s-p-0063.pdf]
- SAFETY DATA SHEET. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/GB/en/sds/A3168_EG.pdf]
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/sds/W01W0113-1914.pdf]
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/sds/W01W0232-4314.pdf]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/476633]
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A2560_EG.pdf]
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A2459_EG.pdf]
- SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/A14488]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC434940050]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=CC03105DE]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productid=A12304]
- Material Safety Data Sheet. Capot Chemical. [URL: http://www.capotchem.com/msds/1760-24-3.pdf]
- Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/894/89466-18-2.pdf]
- SAFETY DATA SHEET ENHANCE. Supagard. [URL: https://supagard.co.uk/images/pdfs/sds/ENHANCE.pdf]
- Safety Data Sheet: DMAP. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8531-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMDN8YXBwbGljYXRpb24vcGRmfGg3ZC9oNGEvOTA5ODQ4OTc5MDQ5NC5wZGYfMTA2N2Y5ZTY2NzU2ZWEwYmE2M2YyYmFhZjU1M2E0MjI0Y2QzZGIxY2RjYjM0ZDNjYmI4ZDA1OWQ0ZDY0YmFjYg]
- Synthesis of 3-(pyridin-3-yl)prop-2-enamide and its derivatives. Benchchem. [URL: https://www.benchchem.com/synthesis/3-(pyridin-3-yl)prop-2-enamide]
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